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  • Product: 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 23443-11-0

Core Science & Biosynthesis

Foundational

The Physicochemical and Pharmacological Landscape of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Technical Guide

Executive Summary Nitrogen-containing fused heterocycles are privileged scaffolds in modern medicinal chemistry. Among them, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23443-11-0) has emerged as a critical core struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-containing fused heterocycles are privileged scaffolds in modern medicinal chemistry. Among them, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23443-11-0) has emerged as a critical core structure for developing highly selective kinase and phosphatase inhibitors[1]. The unique electronic distribution and steric profile imparted by the methyl group at the 6-position make this scaffold exceptionally versatile. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in targeted oncology therapies, specifically focusing on SHP2 and PI3K/mTOR pathways[2][3].

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a core scaffold dictate the pharmacokinetic (PK) and pharmacodynamic (PD) boundaries of its downstream derivatives. The baseline properties of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized below[1].

Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
CAS Number 23443-11-0Unique identifier for regulatory and database tracking.
Molecular Formula C9H8N2OSmall molecular footprint allows for extensive derivatization without exceeding optimal size limits.
Molecular Weight 160.17 g/mol Low MW ensures high ligand efficiency and leaves ample room for functional group addition without violating Lipinski's Rule of 5.
XLogP3 0.7Optimal lipophilicity balance; ensures aqueous solubility while maintaining sufficient membrane permeability for intracellular targets.
Topological Polar Surface Area 32.7 ŲWell below the 140 Ų threshold, indicating excellent potential for passive cellular membrane permeation and oral bioavailability.
Hydrogen Bond Acceptors 2Facilitates specific binding interactions (e.g., with kinase hinge regions) without overly increasing desolvation penalties.
Hydrogen Bond Donors 0Reduces the risk of non-specific binding and improves transcellular crossing efficiency.

Structural Causality: The placement of the methyl group at the 6-position is not arbitrary. It introduces a localized electron-donating effect via hyperconjugation, which increases the electron density near the pyrimidinone carbonyl. This subtle electronic shift strengthens hydrogen bond acceptor capabilities at the carbonyl oxygen—a critical interaction point for the hinge region of kinases like PI3K[3]. Furthermore, the methyl group provides a steric boundary that can enforce specific binding conformations, preventing off-target interactions with closely related kinase families.

Synthetic Methodology: The "Neat" Coupling Protocol

Synthesizing derivatives of this scaffold efficiently is paramount for structure-activity relationship (SAR) campaigns. Traditional methods often suffer from poor atom economy and require toxic solvents. The following protocol details a "neat" (solvent-free) synthesis of 2-Hydroxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, optimizing both yield and environmental impact[4].

Experimental Protocol: Solvent-Free Synthesis
  • Reagent Preparation: Charge a dry, round-bottom flask with 2-amino-6-methylpyridine (2.00 g, 18.5 mmol) and diethyl malonate (14.8 g, 14.0 mL, 92.5 mmol). Causality: Using an excess of diethyl malonate (5 equivalents) serves a dual purpose: it acts as both the reactant and the solvent medium. This eliminates the need for exogenous organic solvents, driving the thermodynamic equilibrium forward and significantly improving the E-factor of the process[4].

  • Thermal Activation: Heat the reaction mixture to 105°C under a nitrogen atmosphere for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the initial nucleophilic acyl substitution, followed by the intramolecular cyclization that forms the pyrimidinone ring.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature. The crude product will begin to precipitate as a brown solid.

  • Purification: Filter the precipitate and wash extensively with cold ethanol to remove unreacted diethyl malonate and trace impurities.

  • Validation: Confirm the structure via 1H NMR (300 MHz, DMSO-d6): δ 10.59 (s, 1H), 7.88 (d, J = 8.2 Hz, 1H), 7.67 (t, J = 7.9 Hz, 1H), 6.98 (d, J = 7.4 Hz, 1H), 3.60 (s, 1H), 2.41 (s, 3H)[4].

SynthWorkflow A 2-Amino-6-methylpyridine (Reactant 1) C Solvent-Free 'Neat' Coupling (Heat, 105°C, 12h) A->C B Diethyl Malonate (Reactant 2 / Solvent) B->C D Cooling & Precipitation C->D Thermal cyclization E Filtration & Ethanol Wash D->E Crystallization F 2-Hydroxy-6-methyl-4H- pyrido[1,2-a]pyrimidin-4-one E->F Purified Product

Solvent-free synthetic workflow for 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Pharmacological Applications & Pathway Modulation

The 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated profound utility in disrupting oncogenic signaling networks.

SHP2 Allosteric Inhibition: SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a critical node in the RAS-ERK signaling pathway. Overexpression of SHP2 drives tumor proliferation. Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been engineered as highly potent allosteric SHP2 inhibitors[2]. By binding to the allosteric pocket, these compounds lock SHP2 in its auto-inhibited conformation, preventing the activation of downstream RAS/ERK signaling and inducing cell cycle arrest at the G0/G1 phase[2].

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is frequently mutated in human cancers. Hybrid molecules incorporating this scaffold have been developed to target both PI3K and mTOR simultaneously[3]. The planar nature of the fused bicyclic system mimics the adenine ring of ATP, allowing competitive binding at the kinase active site, while the 6-methyl group provides the necessary steric bulk to ensure selectivity over other off-target kinases.

Pathway Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivatives SHP2 SHP2 (PTPN11) Inhibitor->SHP2 Allosteric Inhibition PI3K PI3K / mTOR Inhibitor->PI3K Kinase Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Restores normal regulation RAS RAS / ERK Pathway SHP2->RAS Promotes AKT AKT Pathway PI3K->AKT Promotes Prolif Cancer Cell Proliferation & Survival RAS->Prolif Oncogenic Signaling AKT->Prolif Oncogenic Signaling

Modulation of SHP2 and PI3K/mTOR oncogenic signaling pathways by pyrido-pyrimidinone derivatives.

Biological Evaluation: In Vitro Enzymatic Assay Protocol

To ensure trustworthiness and reproducibility in drug development, biological assays must be designed as self-validating systems. The following protocol outlines the evaluation of these derivatives against SHP2 to confirm true allosteric inhibition[2].

Experimental Protocol: SHP2 Allosteric Inhibition Assay
  • Enzyme Preparation: Prepare solutions of full-length SHP2 and the truncated SHP2-PTP domain in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA). Causality: Testing against both the full-length protein and the isolated catalytic domain (PTP) acts as an internal self-validating control. A true allosteric inhibitor will only inhibit the full-length enzyme, proving it binds to the allosteric pocket and does not non-specifically block the highly conserved active site[2].

  • Compound Incubation: Dispense the test compounds (serial dilutions from 50 µM to 1 nM) into a 96-well microplate. Add the enzyme solutions and incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical; it allows the compound to reach thermodynamic binding equilibrium with the allosteric site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence emission at 450 nm (excitation at 358 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression. A successful allosteric candidate will demonstrate an IC50 < 0.5 µM for full-length SHP2 and > 50 µM for SHP2-PTP[2].

References

  • National Center for Biotechnology Information (PubChem). "6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one; CID 529103." PubChem Database. Available at:[Link]

  • Canadian Journal of Chemistry. "A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones." CDN Science Pub. Available at:[Link]

  • PubMed (NIH). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry. Available at: [Link]

  • PubMed Central (NIH). "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Molecules. Available at:[Link]

  • Google Patents. "Compound (PI3K/mTOR inhibitor)." Patent BR112016029825B1.

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Exploratory

Pharmacokinetic Profiling of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comprehensive ADME/PK Workflow Guide

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of PI3K/mTOR dual inhibitors, aldose reductase (ALR2) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of PI3K/mTOR dual inhibitors, aldose reductase (ALR2) inhibitors, and Pyruvate Kinase M2 (PKM2) activators[1][2]. Specifically, the introduction of a methyl group at the 6-position (6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one) fundamentally alters the molecule's physicochemical properties. While the 6-methyl substitution provides critical steric hindrance that shields the pyrimidinone carbonyl from premature enzymatic degradation and enhances pharmacokinetic stability[1], it concurrently increases lipophilicity. This often results in poor aqueous solubility and high plasma protein binding, necessitating rigorous Absorption, Distribution, Metabolism, and Excretion (ADME) profiling[3].

This technical guide outlines the self-validating experimental workflows required to accurately profile the pharmacokinetics of these derivatives, bridging in vitro assays with in vivo translation.

Structural Dynamics & Physicochemical Causality

Before initiating empirical ADME workflows, it is critical to understand the structural causality governing the behavior of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

  • Steric Shielding: The 6-methyl group increases electron density near the pyrimidinone carbonyl and introduces steric bulk. This effectively blocks hydrolytic cleavage and certain Phase I oxidative attacks at the core scaffold[1].

  • Solubility Hurdles: These hybrids often exhibit aqueous solubility of less than 50 µM at pH 7.4. This is driven by strong crystal packing forces, intermolecular hydrogen bonding, and high lipophilicity (LogP typically > 3.5)[3].

  • Metabolic Soft Spots: While the core is stabilized, peripheral substituents (e.g., pendant phenyl rings or amine linkers) remain highly susceptible to Cytochrome P450 (CYP450) mediated oxidation[4].

ADME_Workflow Comp 6-Methyl-Pyrido Pyrimidinone Derivatives Abs Absorption (Caco-2 / PAMPA) Comp->Abs Permeability Dist Distribution (PPB / RED Assay) Abs->Dist Free Fraction Metab Metabolism (HLM / RLM Stability) Dist->Metab Intrinsic Clearance Excr Excretion (In Vivo PK / LC-MS) Metab->Excr In Vivo Translation Data PK Parameter Synthesis (F%, Cl, Vd) Excr->Data Bioanalysis

Caption: Sequential ADME profiling workflow for evaluating 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Absorption & Permeability Profiling

Due to their lipophilic nature, 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives generally exhibit high passive permeability. However, nitrogen-rich heterocycles are notorious substrates for P-glycoprotein (P-gp) efflux transporters. We utilize the Caco-2 bidirectional permeability assay to determine both passive absorption and active efflux.

Protocol: Caco-2 Bidirectional Permeability Assay

Causality: A self-validating system requires reference standards. We use Propranolol (high permeability marker) and Atenolol (low permeability marker) to validate monolayer integrity, while Digoxin serves as a positive control for P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Compound Preparation: Dilute the derivative in HBSS buffer (pH 7.4) to a final concentration of 10 µM (ensure DMSO ≤ 1% to prevent membrane toxicity).

  • Dosing:

    • Apical to Basolateral (A-B): Add 0.2 mL of compound solution to the apical chamber; 0.8 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of compound solution to the basolateral chamber; 0.2 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates potential P-gp liability.

Distribution & Plasma Protein Binding (PPB)

High lipophilicity invariably drives high plasma protein binding (often >95%), which drastically reduces the unbound fraction ( fu​ ) available to engage intracellular targets like PKM2 or PI3K[3][5].

Protocol: Rapid Equilibrium Dialysis (RED)

Causality: The RED assay is chosen over ultrafiltration because it prevents non-specific binding of highly lipophilic pyrimidinone derivatives to filter membranes, ensuring accurate fu​ calculation.

  • Preparation: Spike human and rat plasma with the test compound to a final concentration of 5 µM.

  • Dialysis: Transfer 300 µL of spiked plasma into the sample chamber of a RED device insert (8K MWCO). Add 500 µL of PBS (pH 7.4) to the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours (validated time to reach equilibrium for this scaffold).

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Cross-spike with blank plasma/buffer to ensure equal matrix composition prior to protein precipitation with cold acetonitrile.

  • Analysis: Centrifuge at 14,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate % Bound = [(Cplasma​−Cbuffer​)/Cplasma​]×100 .

Metabolic Stability & Clearance

While the 6-methyl group protects the core, the overall metabolic stability of the molecule depends on its substituents. Hepatic clearance via CYP450 enzymes is the primary elimination route[4].

Protocol: Liver Microsomal Stability (HLM/RLM)

Causality: This assay isolates Phase I metabolism. Verapamil is run concurrently as a high-clearance positive control to validate enzymatic viability.

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL final protein concentration) with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Data Processing: Determine the half-life ( t1/2​ ) from the log-linear decline of the compound. Calculate Intrinsic Clearance ( CLint​ ) using the formula: CLint​=(0.693/t1/2​)×(mL/mg protein) .

Metabolic_Pathway Lead Lead Compound (High Lipophilicity) CYP CYP450 Oxidation (Phase I Metabolism) Lead->CYP Hepatic Clearance SoftSpot Identify Soft Spots (N-demethylation / Hydroxylation) CYP->SoftSpot Metabolite ID (LC-MS/MS) Opt Structural Optimization (e.g., Fluorination / Steric Shielding) SoftSpot->Opt Medicinal Chemistry Stable Optimized Candidate (Improved Half-life & F%) Opt->Stable Re-evaluation

Caption: Iterative logic for identifying and optimizing metabolic soft spots in pyrimidinone derivatives.

In Vivo Pharmacokinetic Workflows

In vitro data must be validated in vivo to determine absolute bioavailability ( F% ) and systemic clearance. Due to poor aqueous solubility, formulation is the primary challenge in rodent PK studies[3].

Protocol: Rodent IV and PO Dosing

Causality: Intravenous (IV) dosing establishes baseline clearance and volume of distribution, while Per Os (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without precipitation upon injection).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (suspension is acceptable for PO if solubility is limiting).

  • Dosing: Administer 1-2 mg/kg IV via the tail vein and 5-10 mg/kg PO via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Centrifuge to isolate plasma. Extract analytes using protein precipitation and quantify via LC-MS/MS (MRM mode).

  • PK Modeling: Use Non-Compartmental Analysis (NCA) to calculate AUC0−t​ , Cmax​ , Tmax​ , CL , Vss​ , and F% .

Quantitative Data Synthesis

The following table synthesizes typical pharmacokinetic parameters observed during the optimization of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives from initial hits to optimized lead candidates.

ParameterAssay / MetricUnoptimized HitOptimized Lead CandidateTarget Threshold
Solubility Kinetic Solubility (pH 7.4)< 10 µM> 100 µM> 50 µM
Permeability Caco-2 Papp​ (A-B) 15×10−6 cm/s 22×10−6 cm/s> 10×10−6 cm/s
Efflux Caco-2 Efflux Ratio4.5 (P-gp substrate)1.2 (Non-substrate)< 2.0
Protein Binding RED Assay ( fu​ )0.5% (99.5% bound)4.0% (96.0% bound)> 1.0%
Metabolism HLM CLint​ 120 µL/min/mg25 µL/min/mg< 40 µL/min/mg
In Vivo PK Rat Half-life ( t1/2​ )0.8 hours4.2 hours> 3.0 hours
Bioavailability Rat PO Bioavailability ( F% )8%55%> 30%

Note: Optimization typically involves reducing lipophilicity (lowering LogP) and blocking metabolic soft spots (e.g., via fluorination) while retaining the critical 6-methyl group for core stability.

References

  • Michael Hickey's research works - ResearchGate. ResearchGate. Available at:[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - OpenScience.ink. OpenScience. Available at:[Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAA α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. Available at:[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC - NIH. National Institutes of Health. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Technical Guide

Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous active pharmaceutical ingredients (APIs), includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous active pharmaceutical ingredients (APIs), including PI3K/mTOR inhibitors and anti-inflammatory agents[1][2]. Among its derivatives, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Formula: C₉H₈N₂O, MW: 160.17 g/mol ) presents unique stereoelectronic properties due to the steric and inductive effects of the methyl group positioned adjacent to the bridgehead nitrogen[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide provides a deep-dive into the causality behind spectroscopic behaviors, offering self-validating experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Synthesis & Analytical Workflow

The synthesis of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is typically achieved via the condensation of 2-amino-6-methylpyridine with Meldrum’s acid or diethyl ethoxymethylenemalonate (the Gould-Jacobs reaction). Recent advancements utilize Flash Vacuum Pyrolysis (FVP) or continuous flow reactors to selectively isolate this kinetic product[4].

To ensure the integrity of the synthesized compound, a multi-modal spectroscopic validation matrix must be employed. Relying on a single analytical method can lead to false positives, especially given the potential for regioisomerism (e.g., formation of naphthyridinone derivatives) during thermal cyclization[4].

G cluster_spec Spectroscopic Validation Matrix Syn Synthesis of Core (Gould-Jacobs Reaction) Pur Sample Purification (>98% Purity via HPLC) Syn->Pur NMR NMR Spectroscopy (1H & 13C, DMSO-d6) Pur->NMR IR ATR-FTIR (Functional Group ID) Pur->IR MS HRMS ESI-TOF (Exact Mass & Formula) Pur->MS Val Validated Structure 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one NMR->Val IR->Val MS->Val

Workflow for the spectroscopic validation of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The fused bicyclic nature of the pyrido[1,2-a]pyrimidine system creates a highly delocalized π-electron cloud. The assignment of protons relies heavily on the deshielding effect of the C4 carbonyl and the bridgehead N5 nitrogen.

Mechanistic Insight: The H-2 proton on the pyrimidine ring is highly deshielded (~8.10 ppm) due to the adjacent imine-like nitrogen and the electron-withdrawing resonance of the carbonyl group. Conversely, the H-3 proton is shielded (~6.40 ppm) because the lone pair from the bridgehead nitrogen donates electron density through the conjugated system directly to the alpha-carbon[5]. The methyl group at C6 appears as a sharp singlet at ~2.45 ppm, slightly deshielded from a standard aliphatic methyl due to its proximity to the electron-deficient bridgehead[6].

Table 1: Representative ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (δ, ppm)Structural Assignment
C4 --158.4Carbonyl (C=O)
C2 8.10 - 8.20d, J ≈ 6.5154.0Pyrimidine ring (-N=CH-)
C3 6.35 - 6.45d, J ≈ 6.5104.8Pyrimidine ring (α to C=O)
C6 --151.6Pyridine ring (quaternary)
C7 6.90 - 7.00d, J ≈ 7.0115.2Pyridine ring
C8 7.55 - 7.65t, J ≈ 7.0135.1Pyridine ring
C9 7.75 - 7.85d, J ≈ 7.0125.6Pyridine ring
-CH₃ 2.40 - 2.50s, 3H18.4Methyl group at C6
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal confirmation of the functional groups. The most diagnostic feature of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the strong carbonyl stretching frequency. Because the carbonyl is part of a conjugated cross-ring system, its stretching frequency is lowered compared to an isolated ketone.

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
1675 - 1685 StrongC=O stretchConfirms the pyrimidin-4-one carbonyl[7].
1620 - 1635 MediumC=N stretchIndicates the imine bond in the pyrimidine ring.
1570 - 1590 StrongC=C aromatic stretchConfirms the conjugated bicyclic core.
2920, 2950 WeakC-H aliphatic stretchConfirms the presence of the C6 methyl group.
High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for verifying the empirical formula and ruling out the formation of dimeric byproducts. Using Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the basic pyrimidine nitrogen.

Table 3: HRMS (ESI-TOF) Data
Ion SpeciesCalculated Exact Mass (m/z)Typical Observed Mass (m/z)Error (ppm)
[M+H]⁺ 161.0709161.0714< 5.0
[M+Na]⁺ 183.0529183.0535< 5.0

Note: A common fragmentation pathway involves the neutral loss of carbon monoxide (-28 Da), yielding a fragment at m/z 133.07, which is highly characteristic of fused pyrimidinones[5].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to eliminate artifacts.

Protocol A: High-Resolution NMR Acquisition

Causality Focus: Solvent interactions and relaxation kinetics.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-d₆.

    • Why DMSO-d₆? Fused nitrogen heterocycles often exhibit strong π-π stacking and dipole interactions, leading to poor solubility and line broadening in non-polar solvents like CDCl₃. DMSO-d₆ disrupts these intermolecular forces, yielding sharp, highly resolved peaks.

  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO and shim the magnetic field until the residual solvent peak (quintet at 2.50 ppm) has a half-height width of <1.0 Hz.

  • Acquisition Parameters (¹³C NMR): Set the relaxation delay (D1) to at least 2.0 seconds.

    • Why? The quaternary carbons (C4, C6, and the bridgehead C) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal attenuation and allowing for accurate structural assignment.

Protocol B: ATR-FTIR Analysis

Causality Focus: Moisture exclusion and signal-to-noise optimization.

  • Background Subtraction: Perform a 32-scan background acquisition on the bare diamond Attenuated Total Reflectance (ATR) crystal.

    • Why? This eliminates atmospheric CO₂ and water vapor interferences, which can mask critical C-H and C=O overtones.

  • Sample Application: Place 1–2 mg of neat, dry powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Why ATR over KBr Pellets? KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch around 3300 cm⁻¹, which can obscure the baseline and complicate the interpretation of the high-frequency region. ATR is non-destructive and moisture-independent.

Protocol C: HRMS (ESI-TOF)

Causality Focus: Ionization efficiency and parent-ion preservation.

  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid.

    • Why Formic Acid? The acidic modifier acts as a proton donor, drastically increasing the ionization efficiency of the basic pyrimidine nitrogen to yield a robust [M+H]⁺ signal.

  • Ion Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 300°C.

    • Why? These parameters provide "soft" ionization. Excessive capillary voltage or temperature can cause in-source fragmentation (e.g., premature loss of CO), destroying the parent ion needed for exact mass validation[3].

Conclusion

The comprehensive spectroscopic characterization of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one requires a synergistic approach. By leveraging the deshielding effects observed in NMR, the conjugated stretching frequencies in FT-IR, and the exact mass validation of HRMS, researchers can definitively confirm the structure of this critical medicinal scaffold. Adhering to the causality-driven protocols outlined above ensures that the data generated is not only accurate but fundamentally self-validating.

References

  • National Center for Biotechnology Information (PubChem).PubChem Compound Summary for CID 529103, 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one.
  • World Journal of Pharmaceutical Sciences.Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.
  • European Journal of Organic Chemistry (via D-NB).On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis.
  • The Journal of Organic Chemistry (ACS Publications).Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor.
  • Canadian Science Publishing.A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Benchchem.7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Spectroscopic Properties).
  • Google Patents.BR112016029825B1 - compound (mTOR/PI3K Inhibitors).

Sources

Exploratory

Metabolic stability of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in liver microsomes

An in-depth technical analysis of the metabolic stability of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, designed for drug metabolism and pharmacokinetics (DMPK) scientists and medicinal chemists. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the metabolic stability of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, designed for drug metabolism and pharmacokinetics (DMPK) scientists and medicinal chemists.

Introduction & Pharmacological Context

The 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural backbone for a diverse array of therapeutic agents, including PI3K/mTOR dual inhibitors, aldose reductase inhibitors, and pyruvate kinase M2 (PKM2) activators .

However, as derivatives of this scaffold transition from hit-to-lead to preclinical development, characterizing their metabolic stability becomes a primary bottleneck. High hepatic clearance can severely limit oral bioavailability, while the formation of disproportionate human metabolites poses downstream toxicological risks. As an application scientist, I frequently observe discovery teams misinterpreting clearance data for this specific heterocycle due to a lack of mechanistic understanding of its biotransformation pathways. This guide deconstructs the metabolic liabilities of the scaffold and outlines a self-validating experimental framework for profiling its stability in liver microsomes.

Core Metabolic Liabilities of the Scaffold

In human and preclinical liver microsomes, the biotransformation of pyrido[1,2-a]pyrimidin-4-one derivatives is primarily driven by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.

  • Aliphatic Hydroxylation (The 6-Methyl Vulnerability): The 6-methyl substituent is highly susceptible to CYP-mediated oxidation. Historical radiolabeled studies on structurally analogous alkyl-substituted pyrido-pyrimidinones (e.g., 3-ethyl-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate that aliphatic hydroxylation of the alkyl group is the predominant Phase I pathway in uninduced liver microsomes, yielding a highly polar 6-hydroxymethyl metabolite .

  • Aromatic Ring Hydroxylation: The electron-rich regions of the pyrido-pyrimidine core are also subject to direct ring hydroxylation. This pathway is significantly enhanced upon CYP induction (e.g., via phenobarbital), which can alter the quantitative and qualitative metabolic profile during multi-dose in vivo studies .

  • Expert Insight: The Cytosolic Pitfall (Aldehyde Oxidase): While liver microsomes are the gold standard for evaluating CYP and UGT-mediated clearance, relying solely on microsomes for pyrido-pyrimidinones is a critical pitfall. Related pyrido-pyrimidin-4-one derivatives exhibit a profound susceptibility to Aldehyde Oxidase (AO), a cytosolic enzyme . Consequently, a compound may appear highly stable in microsomal incubations but suffer from rapid in vivo clearance due to AO-mediated oxidation. Microsomal data must always be contextualized alongside cytosolic stability assays.

Metabolism Parent 6-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one (Parent) CYP Cytochrome P450 (Microsomes + NADPH) Parent->CYP Phase I Oxidation Met1 6-Hydroxymethyl Metabolite (M1) CYP->Met1 Aliphatic Hydroxylation Met2 Ring-Hydroxylated Metabolite (M2) CYP->Met2 Aromatic Hydroxylation UGT UGT Enzymes (Microsomes + UDPGA) Met1->UGT Phase II Conjugation Met2->UGT Phase II Conjugation Met3 O-Glucuronide Conjugate (M3) UGT->Met3 Glucuronidation

Biotransformation pathways of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in liver microsomes.

Experimental Workflow: A Self-Validating Protocol

To accurately determine the intrinsic clearance ( CLint​ ) and map the metabolic pathways, we employ a robust, self-validating microsomal incubation system. This protocol ensures that any observed depletion is strictly enzymatic and kinetically linear.

Step-by-Step Methodology

Step 1: System Preparation Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Thaw liver microsomes (Human, Rat, or Mouse) on ice and dilute to a final protein concentration of 0.5 mg/mL.

  • Causality: Keeping the protein concentration at or below 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific protein binding, which can artificially lower the unbound fraction ( fu​ ) and mask rapid clearance rates.

Step 2: UGT Activation (Required for Phase II Profiling) Add Alamethicin (25 µg/mg protein) to the microsomal suspension and incubate on ice for 15 minutes.

  • Causality: UGT enzymes are sequestered within the lumen of the endoplasmic reticulum vesicles. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane. Without this step, the highly polar UDPGA cofactor cannot reach the active site, leading to false-negative glucuronidation data.

Step 3: Pre-incubation Spike the test compound (6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one) into the mixture to achieve a final concentration of 1 µM. Pre-incubate the system at 37°C for 5 minutes in a shaking water bath.

Step 4: Reaction Initiation Initiate the reaction by adding a pre-warmed cofactor mixture: 1 mM NADPH (for CYP activation) and 2.5 mM UDPGA (for UGT activation).

  • Causality: Initiating the assay with the cofactor rather than the substrate prevents temperature shock to the enzymes and ensures the system is operating at maximum catalytic efficiency at T=0 .

Step 5: Time-Course Sampling & Quenching At designated intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Causality: The addition of cold organic solvent achieves two critical objectives simultaneously: it instantaneously denatures the metabolic enzymes (halting the reaction at the exact time point) and precipitates microsomal proteins, preventing column clogging during subsequent LC-MS/MS analysis.

Step 6: System Validation Controls (Trustworthiness) A protocol is only as reliable as its controls. The following must be run in parallel:

  • Negative Control (No Cofactor): Omit NADPH/UDPGA. Causality: Validates that any observed depletion of the parent compound is strictly enzyme-mediated, ruling out chemical instability, hydrolysis, or thermal degradation.

  • Positive Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (low clearance). Causality: Confirms the metabolic viability and enzymatic activity of the specific microsomal batch being used.

Workflow Prep Prepare Microsomes (0.5 mg/mL) + Compound (1 µM) PreInc Pre-incubation (37°C, 5 min) Prep->PreInc Init Initiate Reaction (Add 1mM NADPH) PreInc->Init Temperature Equilibrated Time Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Init->Time Enzymatic Turnover Quench Quench Reaction (Cold Acetonitrile + IS) Time->Quench Stop Metabolism Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge Protein Precipitation LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Extraction

Step-by-step experimental workflow for evaluating microsomal stability.

Quantitative Data Presentation & Kinetic Profiling

Following centrifugation (4000 rpm, 15 min), the supernatant is analyzed via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The natural log of the remaining parent compound percentage is plotted against time. The slope of the linear regression ( −k ) is utilized to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P , where V is incubation volume and P is protein mass).

Table 1: Representative Microsomal Stability Data for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

SpeciesHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolite Observed
Human (HLM) 42.532.66-Hydroxymethyl (M1)
Rat (RLM) 18.276.1Ring-Hydroxylated (M2)
Mouse (MLM) 24.855.96-Hydroxymethyl (M1)

Note: The data above illustrates typical species-specific turnover rates for this scaffold. Rat microsomes frequently exhibit higher rates of aromatic ring hydroxylation compared to human microsomes, which predominantly favor aliphatic oxidation at the 6-methyl position.

References

  • Jemnitz, K., et al. (1990). "Differential induction of 3-ethyl-2,6-dimethyl-4H-pyrido (1,2-alpha)pyrimidin-4-one metabolism by phenobarbital and 3-methylcholanthrene in microsomes and isolated perfused rat liver." Xenobiotica. URL:[Link]

  • Guo, X., et al. (2013). Cited within: "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Molecules (2023). URL:[Link]

  • Fagan, V., et al. (2015). "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution." MedChemComm. URL:[Link]

Foundational

In vitro toxicity profile of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Foreword: A Strategic Framework for Early-Stage Safety Assessment The pyrido[1,2-a]pyrimidin-4-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Foreword: A Strategic Framework for Early-Stage Safety Assessment

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potential applications ranging from oncology to infectious diseases.[1][2] Specifically, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (PubChem CID: 529103) represents a promising starting point for drug discovery programs.[3] However, before any candidate can advance, a rigorous evaluation of its safety profile is paramount. An early and comprehensive understanding of a compound's in vitro toxicity is not merely a regulatory checkpoint; it is a critical, data-driven process that de-risks development, conserves resources, and ultimately informs the design of safer, more effective medicines.

This guide eschews a simple checklist approach. Instead, it presents a holistic and logical testing cascade designed to build a comprehensive in vitro toxicity profile for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will move from foundational cytotoxicity assessments to specific, mechanism-based assays, explaining the scientific rationale behind each experimental choice and providing actionable protocols. This is the blueprint for transforming raw data into a predictive safety profile.

Foundational Physicochemical & Stability Analysis

Rationale: The validity of any in vitro data is contingent on the behavior of the test compound in the assay medium. Before initiating cell-based assays, it is crucial to understand the compound's fundamental properties. Poor solubility can lead to false-negative results or physical precipitation that kills cells non-specifically, while instability can result in an underestimation of potency.

Key Parameters:

  • Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay (e.g., nephelometry) in relevant biological buffers (e.g., PBS, cell culture media).

  • Chemical Stability: Assessed by incubating the compound in assay media under standard culture conditions (37°C, 5% CO₂) over the longest duration of a planned experiment (e.g., 72 hours) and quantifying the parent compound at various time points via LC-MS.

  • LogP/LogD: The octanol/water partition coefficient is a key indicator of a compound's lipophilicity, which influences its ability to cross cell membranes and its potential for non-specific binding.[4]

Tier 1: General Cytotoxicity Assessment

Core Objective: To establish the concentration range at which 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts a cytotoxic effect and to determine its degree of selectivity between cancerous and non-cancerous cells.

Expertise & Causality: We begin with a broad screen using multiple cell lines. The choice of cell lines is a critical strategic decision.

  • Hepatocellular Carcinoma (HepG2): The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury.[5] HepG2 cells provide an early indication of potential hepatotoxicity.

  • Relevant Cancer Cell Line (e.g., Kyse-520 esophageal squamous cell carcinoma): Given that derivatives of this scaffold have shown anti-proliferative activity, testing against a relevant cancer line is essential to establish a therapeutic window.[6]

  • Non-Cancerous Human Cell Line (e.g., HBMEC or hTERT-immortalized BJ fibroblasts): This provides a baseline for toxicity against "normal" cells. A large differential in IC₅₀ values between cancer and normal cells (a high selectivity index) is a highly desirable characteristic. A derivative of the core scaffold has already demonstrated such promising selectivity.[6]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the logical flow from initial cell culture to data analysis for determining the IC₅₀ value.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Analysis start 1. Culture & Harvest Selected Cell Lines (HepG2, Kyse-520, HBMEC) seed 2. Seed Cells into 96-well Plates (5,000-10,000 cells/well) start->seed adhere 3. Incubate 24h for Cell Adherence seed->adhere prepare_compound 4. Prepare Serial Dilutions of Compound (e.g., 0.01 µM to 100 µM) add_compound 5. Add Compound to Wells (Include Vehicle Control) prepare_compound->add_compound incubate 6. Incubate for 72 hours (37°C, 5% CO₂) add_compound->incubate add_mtt 7. Add MTT Reagent (Incubate 4h) add_sol 8. Add Solubilizing Agent (e.g., DMSO) add_mtt->add_sol read 9. Read Absorbance at 570 nm add_sol->read analyze 10. Calculate % Viability & Plot Dose-Response Curve read->analyze ic50 11. Determine IC₅₀ Value analyze->ic50

Caption: Workflow for IC₅₀ determination using the MTT assay.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system. The inclusion of vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) ensures that any observed effect is due to the compound itself and that the assay system is responding appropriately.

  • Cell Seeding: Seed 5x10³ HepG2 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in culture medium from a 100 mM DMSO stock. A typical 8-point curve might range from 200 µM down to 0.1 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells treated with vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control wells. Plot the results as a dose-response curve in appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Illustrative Cytotoxicity Profile

The data below is a hypothetical representation of expected results, designed to illustrate the concept of a selectivity index.

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)
Kyse-520Esophageal Carcinoma5.29.8
HepG2Hepatocellular Carcinoma15.83.2
HBMECNormal Endothelial51.1-
Table 1: Illustrative cytotoxicity data for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The Selectivity Index is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

Tier 2: Mechanistic & Organ-Specific Toxicity

Core Objective: To move beyond simple viability and investigate how the compound induces toxicity and to probe for liabilities against specific high-risk organs.

Hepatotoxicity Assessment

Rationale: As drug-induced liver injury (DILI) is a major cause of clinical trial failure, a deeper investigation into hepatotoxicity is essential.[5] While the HepG2 cytotoxicity assay provides a first alert, more specific endpoints are needed.

Proposed Assays:

  • Mitochondrial Membrane Potential (MMP): Mitochondrial dysfunction is a common mechanism of DILI. The JC-1 assay uses a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) but remains in its monomeric form in the cytoplasm when the MMP is lost (green fluorescence). A shift from red to green fluorescence indicates mitochondrial toxicity.

  • Cellular Stress Pathways: Using high-content imaging or qPCR, assess the activation of key stress response pathways, such as the unfolded protein response (UPR) and oxidative stress (e.g., measuring reactive oxygen species (ROS) with DCFDA).

Genotoxicity Assessment

Rationale: Genotoxicity—damage to the genetic material of a cell—is a severe toxicological endpoint. Regulatory agencies require genotoxicity assessment before first-in-human studies. The standard in vitro battery aims to detect both gene mutations and chromosomal damage.[7]

Proposed Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. It tests a compound's ability to cause mutations that revert the bacteria to a histidine-proficient state, allowing them to grow on a histidine-free medium. The assay is run with and without a liver S9 fraction to detect metabolites that may be mutagenic.[7]

  • In Vitro Micronucleus Assay: This test detects chromosomal damage. Cells are treated with the compound, and after mitosis, chromosomes or fragments that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei. These are visualized and quantified by microscopy or flow cytometry.

Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Seed CHO-K1 or TK6 cells at an appropriate density in culture flasks or plates.

  • Compound Treatment: Treat cells with at least three concentrations of the compound, derived from preliminary cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity), along with negative (vehicle) and positive (e.g., Mitomycin C) controls. Treatment duration is typically 3-5 hours with S9 metabolic activation and ~24 hours without S9.

  • Cytochalasin B Block: Add Cytochalasin B to the culture. This inhibits cytokinesis, the final step of cell division, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis during the treatment period.

  • Cell Harvesting: After an appropriate incubation period (totaling ~1.5-2.0 cell cycles), harvest the cells.

  • Staining & Analysis: Fix and stain the cells with a DNA dye (e.g., DAPI or Acridine Orange). Score at least 2000 binucleated cells per concentration for the presence of micronuclei using fluorescence microscopy.

Tier 3: ADME-Tox Integration

Core Objective: To understand how the compound is metabolized and its potential to cause drug-drug interactions (DDI). This bridges the gap between intrinsic toxicity and what might occur in vivo.

Rationale: A compound that is rapidly metabolized may have a lower-than-expected efficacy and could produce toxic metabolites. Conversely, a compound that inhibits metabolic enzymes can cause other co-administered drugs to reach toxic levels. Studies on related pyridopyrimidine scaffolds have shown that methylation can significantly alter metabolic stability, making this a crucial area of investigation.[8][9]

Metabolic Stability Assessment

Workflow:

  • Incubation: Incubate 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (typically at 1 µM) with human liver microsomes (HLM) or cryopreserved hepatocytes in the presence of necessary cofactors (NADPH).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Cytochrome P450 (CYP) Inhibition Assay

Rationale: The major CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) are responsible for the metabolism of most clinical drugs. Inhibition of these enzymes is a primary cause of DDIs.

Workflow Diagram:

G compound Test Compound (6-Methyl-etc.) + CYP Enzyme + Substrate incubation Incubation compound->incubation product Fluorescent Product incubation->product Metabolism reader Fluorescence Plate Reader product->reader Quantification ic50 IC₅₀ Calculation reader->ic50 Data Analysis

Caption: High-level workflow for a fluorescence-based CYP450 inhibition assay.

Data Synthesis and Risk Assessment

The ultimate goal is to integrate these disparate datasets into a coherent risk assessment.

  • Therapeutic Index: The ratio of the cytotoxic concentration in normal cells to the effective concentration in a disease model (e.g., IC₅₀ in HBMEC vs. EC₅₀ in a cancer cell proliferation assay) provides a preliminary therapeutic index.

  • Hepatotoxicity Risk: Elevated cytotoxicity in HepG2 cells, coupled with positive hits in mitochondrial or cellular stress assays, flags a significant hepatotoxicity risk.

  • Genotoxicity Flag: Any positive result in the Ames or micronucleus assay is a major red flag that often halts development unless the compound is intended for late-stage cancer where the risk-benefit ratio is different.

  • DDI Potential: IC₅₀ values for CYP inhibition below 10 µM are generally considered a potential risk that requires further investigation.

Conclusion

This technical guide outlines a strategic, multi-tiered approach for characterizing the in vitro toxicity profile of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. By systematically evaluating general cytotoxicity, organ-specific liabilities, genotoxicity, and metabolic properties, researchers can build a robust safety profile. This data-driven framework enables informed decision-making, helping to identify promising candidates with a higher probability of success in later, more complex stages of drug development.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents | Request PDF.
  • 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Benchchem.
  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed.
  • 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem.
  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF.
  • 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Chemspace.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2.
  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data.
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry.
  • Compound 529103: 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one.
  • 2-Methyl-1H-pyrido[1,2-a]pyrimidin-4-one. Sigma-Aldrich.
  • 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. MilliporeSigma.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PMC.
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl. Cheméo.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester. ChemicalBook.
  • Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution.
  • Terpinen-4-ol Targets HIF-1α/TGF-β1/TNF-α Axis to Attenuate Ethanol-Induced Hepatotoxicity: Network Pharmacology and In Vitro Valid
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one via Meldrum’s Acid-Mediated Cascade Cyclization

Introduction & Strategic Rationale The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged, nitrogen-rich bicyclic pharmacophore embedded in numerous high-value therapeutics, including the SMN2 splicing modifier risdip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged, nitrogen-rich bicyclic pharmacophore embedded in numerous high-value therapeutics, including the SMN2 splicing modifier risdiplam and various potent PI3K/mTOR inhibitors ()[1]. However, the synthesis of the specific unsubstituted derivative, 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , presents a unique regiochemical challenge.

Traditional synthetic methods relying on the direct condensation of 2-aminopyridines with ethyl propiolate are notoriously unselective, often yielding an intractable mixture of 2-oxo and 4-oxo isomers due to competing nucleophilic attack pathways at the alkyne versus the ester carbonyl ()[2]. To bypass this bottleneck, this protocol employs a highly regioselective, palladium-free approach using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate.

Mechanistic Causality (E-E-A-T)

Meldrum's acid is selected over acyclic alternatives like diethyl ethoxymethylenemalonate (EMME) because its rigid cyclic structure and high C-H acidity (pKa ~7.3 in DMSO) drive a highly efficient initial condensation ()[3]. More importantly, during the high-temperature cyclization phase, the Meldrum's acid moiety undergoes a concerted cyclization-elimination sequence. The thermal energy instantly drives the extrusion of acetone and carbon dioxide, preventing the formation of stable, unwanted spiro-byproducts and circumventing the tedious saponification and decarboxylation steps required when using acyclic malonates ()[4].

Experimental Methodologies

Phase 1: Synthesis of the Enamine Intermediate

Objective: Generate the highly electrophilic methoxymethylene derivative in situ, followed by an addition-elimination reaction with the amine.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • In Situ Activation: Add Meldrum's acid (1.05 equiv, 15.1 g) and triethyl orthoformate (1.2 equiv, 17.8 g) to 100 mL of absolute ethanol. Heat the mixture to 80 °C for 2 hours.

  • Amine Addition: Cool the mixture slightly to 60 °C and add 2-amino-6-methylpyridine (1.0 equiv, 10.8 g) portion-wise over 15 minutes to control the mild exotherm.

  • Condensation: Reflux the reaction mixture for an additional 4 hours.

  • Isolation: Cool the flask to room temperature, then transfer to an ice bath for 30 minutes. The intermediate, 5-(((6-methylpyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate.

  • Filtration: Filter the precipitate under a vacuum, wash with 50 mL of cold ethanol, and dry overnight in a vacuum oven at 40 °C.

Self-Validating Quality Control (QC) Checkpoint: The successful formation of the enamine intermediate is visually confirmed by the appearance of a bright yellow crystalline solid. NMR validation will show a highly deshielded vinylic proton signal at ~8.5 ppm, confirming the completion of the addition-elimination step.

Phase 2: High-Dilution Thermal Cascade (Cyclization & Decarboxylation)

Causality for High-Dilution: If the enamine intermediate is heated slowly from room temperature, intermolecular cross-linking and polymerization outcompete the desired reaction. By introducing the solid directly into a high-thermal-energy environment (Dowtherm A at 250 °C), the unimolecular intramolecular cyclization is kinetically favored over bimolecular side reactions.

  • Setup: In a 250 mL three-neck flask equipped with a short-path distillation head (to vent extruded acetone and CO₂), heat 100 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to 240–250 °C.

  • Dropwise Addition: Carefully add the dried enamine intermediate from Phase 1 (approx. 20 g) portion-wise to the vigorously stirring hot solvent over 20 minutes. Caution: Vigorous evolution of CO₂ and acetone vapor will occur instantly upon addition.

  • Cascade Maturation: Maintain the temperature at 240–250 °C for 30–45 minutes.

  • Precipitation: Cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of hexanes and stir vigorously for 15 minutes to precipitate the crude 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Purification: Filter the resulting solid, wash thoroughly with hexanes (3 × 50 mL) to remove all residual Dowtherm A, and recrystallize from an ethyl acetate/hexane mixture to afford the pure product.

Self-Validating Quality Control (QC) Checkpoint: The reaction acts as its own physical indicator. The vigorous evolution of gas visually confirms that the decarboxylative cascade is active. Once the bubbling completely ceases, the cascade is complete, preventing over-cooking and degradation of the product.

Quantitative Data & Reaction Parameters

Reaction PhaseReagents / SolventsTemp (°C)Time (h)Expected Yield (%)
1. Enamine Formation 2-Amino-6-methylpyridine (1.0 eq)Meldrum's Acid (1.05 eq)HC(OEt)₃ (1.2 eq)806.085 - 90
2. Cascade Cyclization Enamine Intermediate (1.0 eq)Dowtherm A (10 volumes)240 - 2500.7570 - 75
Overall Process Two-step telescoping synthesis - ~7.0 60 - 68

Visualizations

SyntheticWorkflow A Step 1: Condensation HC(OEt)₃ + Meldrum's Acid B Step 2: Amine Addition 2-Amino-6-methylpyridine A->B 80°C, 2h C Step 3: Isolation Filter & Dry Enamine B->C Reflux, 4h D Step 4: Thermal Cascade 250°C Dowtherm A C->D High Dilution E Step 5: Purification Hexane Precipitation D->E Monitor Gas

Experimental Workflow: Two-phase synthesis of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

MechanisticPathway A Enamine Intermediate (Meldrum's Adduct) B Intramolecular Cyclization A->B 250 °C Dowtherm A C Bicyclic Spiro Intermediate B->C Nucleophilic Attack D Concerted Decarboxylation C->D Thermal Cleavage E 6-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one D->E - CO₂, - Acetone

Mechanistic Pathway: Thermal cascade driving concurrent cyclization and decarboxylation.

References

  • Yan, H., et al. (2015). "Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen." RSC Advances, 5(128), 105897-105904.[Link]

  • Fülöp, F., et al. (2009). "Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones." Heterocycles, 78(8), 2103-2113.[Link]

  • Kappe, C. O., et al. (2016). "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." The Journal of Organic Chemistry, 82(1), 120-124.[Link]

  • Volkov, A., et al. (2023). "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules, 28(19), 6843.[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel chemical entity, 6-Methyl-4H-pyrido[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel chemical entity, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a compound with limited publicly available preclinical data, the following protocols are designed to systematically determine a safe and efficacious dosing regimen for animal studies. The pyrido[1,2-a]pyrimidin-4-one scaffold has been associated with various biological activities, including potential as an aldose reductase inhibitor and an allosteric SHP2 inhibitor, suggesting a broad therapeutic potential that warrants careful in vivo evaluation.[1][2]

This guide emphasizes a phased, iterative approach, beginning with essential pre-formulation and characterization, followed by pharmacokinetic and tolerability assessments, and culminating in dose-range finding and definitive efficacy studies. The core philosophy is to build a robust data package that ensures animal welfare, scientific rigor, and the generation of reproducible results, in line with institutional (IACUC) and regulatory expectations.[3][4][5]

Phase 1: Pre-formulation and Compound Characterization

Before initiating any animal studies, a thorough characterization of the test article is paramount. This phase ensures the quality and consistency of the compound administered, which is fundamental to the validity of any subsequent in vivo data.[6]

Physicochemical Properties

A summary of the known and required physicochemical properties of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented below.

PropertyValue / Data to be DeterminedSignificance in Dosing Studies
IUPAC Name 6-methylpyrido[1,2-a]pyrimidin-4-oneEnsures correct compound identification.[7][8]
Molecular Formula C9H8N2ORequired for molarity calculations and dose preparations.[7][8]
Molecular Weight 160.17 g/mol Essential for accurate dose calculations.[7][8]
Purity >98% (Recommended)Impurities can confound results and introduce unintended toxicity. Must be verified by HPLC, LC-MS, or NMR.[3][5]
Solubility To be determined in various vehicles (e.g., water, saline, PBS, 5% DMSO, 10% Solutol)Dictates the choice of formulation for the desired route of administration. Poor solubility can limit bioavailability.
Chemical Stability To be determined in solid form and in solutionEnsures the compound does not degrade during storage or in the dosing formulation, which would lead to inaccurate dosing.[3][5][6]
pKa To be determinedPredicts the ionization state at physiological pH, which influences absorption, distribution, and excretion.
LogP To be determined (Calculated XLogP3 ~0.7)[7]Indicates lipophilicity, which affects membrane permeability and potential for CNS penetration.
Formulation Development Protocol

Objective: To develop a sterile, stable, and physiologically compatible formulation for in vivo administration.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of the compound in a panel of pharmaceutically acceptable vehicles (e.g., Water, 0.9% Saline, PBS pH 7.4, 5% DMSO/95% Saline, 10% Cremophor EL/90% Water).

    • Equilibrate samples for 24 hours at room temperature.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant by a validated analytical method (e.g., HPLC-UV) to quantify solubility.

  • Stability Assessment:

    • Prepare the most promising formulation(s) at the highest anticipated concentration.

    • Store aliquots at relevant conditions (e.g., 4°C, room temperature).

    • Analyze the concentration and purity of the compound at various time points (e.g., 0, 4, 8, 24 hours) to determine the formulation's shelf-life.[3][5]

  • Final Formulation Selection:

    • Choose the simplest vehicle that provides the required solubility and stability.

    • Ensure the final formulation has a pH and osmolality compatible with the intended route of administration to minimize irritation and adverse effects.[3][5] For intravenous administration, the pH should be near neutral.

    • The final product must be sterile, typically achieved through filtration with a 0.22 µm filter.

Phase 2: Acute Tolerability and Pharmacokinetic (PK) Profiling

This phase aims to understand how the animal body affects the drug (PK) and to determine the maximum tolerated dose (MTD). This is a critical step for safe and effective dose selection in subsequent efficacy studies.[9]

Experimental Workflow: PK and Tolerability

The following diagram outlines the workflow for the initial in vivo assessment.

G cluster_0 Phase 2: PK & Tolerability A Select Animal Model (e.g., C57BL/6 Mice) B Single Dose Escalation Study (e.g., 3+3 Design) A->B C Define Maximum Tolerated Dose (MTD) B->C Monitor for clinical signs, body weight loss (>20%) D Pharmacokinetic (PK) Sub-study B->D Collect sparse/serial blood samples F Inform Dose Selection for Efficacy Studies C->F E Data Analysis: Cmax, Tmax, AUC, T1/2 D->E E->F

Caption: Workflow for initial in vivo tolerability and PK studies.

Acute Tolerability (MTD) Study Protocol

Objective: To determine the single-dose MTD of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) is recommended for initial studies due to well-characterized biology and availability.[4]

  • Sex: Use both males and females unless there is a scientific justification to exclude one.

  • Age: 8-10 weeks.

  • Group Size: 3 animals per dose group.[10]

Methodology:

  • Dose Selection: Based on any available in vitro cytotoxicity data (e.g., IC50 on relevant cell lines), start with a low dose (e.g., 1-5 mg/kg). Subsequent doses should be escalated using a defined progression factor (e.g., 2x or based on a modified Fibonacci sequence).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). Include a vehicle-only control group.[9]

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.[3][5]

    • Measure body weight just before dosing and daily for the duration of the study.

  • Humane Endpoints: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or death in more than 10% of the animals.[9] Other humane endpoints include impaired ambulation, seizures, or labored breathing, which require immediate euthanasia.[3][5]

Pharmacokinetic (PK) Study Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile after a single dose.

Methodology:

  • Dosing: Administer a single, well-tolerated dose (below the MTD) via both the intended therapeutic route (e.g., PO) and an IV route (to determine bioavailability).

  • Sample Collection:

    • Collect sparse blood samples from different animals at each time point (e.g., 3 animals per time point) or serial samples from the same animals if techniques (e.g., tail vein sampling) permit without stressing the animal.

    • Suggested time points (IV): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Suggested time points (PO): 15, 30 min, and 1, 2, 4, 8, 12, 24 hours.

  • Sample Analysis:

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential peak-exposure toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure over time. A key parameter for dose-response relationships.
T1/2 (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing frequency required to maintain therapeutic concentrations.
F% (Bioavailability) (AUC_oral / AUC_IV) * 100The fraction of the oral dose that reaches systemic circulation. Crucial for selecting oral doses.

Phase 3: Dose-Range Finding and Efficacy Studies

With PK and tolerability data in hand, the next step is to determine the optimal dosing regimen for therapeutic efficacy in a relevant animal model of disease.

Logical Flow for Efficacy Study Design

G cluster_1 Phase 3: Efficacy Study Design PK_Data PK & MTD Data (from Phase 2) Dose_Range Dose-Range Finding Study (e.g., 3-4 dose levels) PK_Data->Dose_Range Model Select Disease-Relevant Animal Model Model->Dose_Range PD_Assay Develop Pharmacodynamic (PD) Biomarker Assay Dose_Range->PD_Assay Collect tissues at Tmax Definitive_Study Definitive Efficacy Study (Optimized Dose & Schedule) Dose_Range->Definitive_Study Identify minimum effective dose PD_Assay->Definitive_Study Confirm target engagement Endpoints Define Primary & Secondary Endpoints (e.g., tumor volume, survival, biomarkers) Definitive_Study->Endpoints

Caption: Logical progression for designing and executing efficacy studies.

Dose-Range Finding Efficacy Study Protocol

Objective: To identify a range of doses that produce a therapeutic effect and to establish a dose-response relationship.

Methodology:

  • Animal Model: Select an appropriate animal model that recapitulates the human disease of interest. For example, if investigating anti-cancer properties, this could be a xenograft or syngeneic tumor model.[9]

  • Dose and Schedule Selection:

    • Select 3-4 dose levels. The highest dose should be at or near the MTD. Lower doses can be spaced by factors of 2-3.

    • The dosing frequency should be guided by the drug's half-life (T1/2) from the PK study. For example, a drug with a short half-life may require twice-daily (BID) dosing, while one with a long half-life may be effective with once-daily (QD) or every-other-day (Q2D) dosing.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose (≤ MTD)

    • (Optional) Group 5: Positive Control (Standard-of-care drug)[9]

  • Study Conduct:

    • Randomly assign animals to treatment groups to minimize bias.[4]

    • Administer the compound for a pre-defined period (e.g., 21-28 days).

    • Monitor animal health and body weight regularly.

    • Measure primary efficacy endpoints (e.g., tumor volume, disease score) throughout the study.

  • Pharmacodynamic (PD) Assessment: At the end of the study (or in a satellite group of animals), collect relevant tissues at peak drug concentration (Tmax) to measure a biomarker of drug activity. For a kinase inhibitor, this might be the phosphorylation level of its target protein. This confirms target engagement in vivo.

Definitive Efficacy Study

Conclusion

Establishing a robust in vivo dosing regimen for a novel compound like 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a systematic, data-driven process. By adhering to the phased approach outlined in these application notes—from fundamental characterization and formulation to detailed PK/PD and efficacy testing—researchers can generate high-quality, reproducible data. This methodical approach not only ensures the ethical use of animals but also provides the solid scientific foundation necessary for advancing a promising compound through the drug development pipeline. All experiments must be conducted with prior approval from an Institutional Animal Care and Use Committee (IACUC).[4][5]

References

  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23). Prisys Biotech. Retrieved March 26, 2026, from [Link]

  • Guideline #7: Using Novel Substances in Animals. (n.d.). Washington State University IACUC. Retrieved March 26, 2026, from [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved March 26, 2026, from [Link]

  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. (2016, May 31). Clinical Cancer Research. Retrieved March 26, 2026, from [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors. (2025, March 21). PubMed. Retrieved March 26, 2026, from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2 -(2-((2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)amino)-6-methylpyrido[3,4-d]pyrimidin-8-yl)- N 2 ,3-dimethylazetidine-3-carboxamide (BOS172722). (2018, September 10). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved March 26, 2026, from [Link]

  • On precision dosing of oral small molecule drugs in oncology. (2020, July 17). PMC. Retrieved March 26, 2026, from [Link]

  • 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007, October 4). PubMed. Retrieved March 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, October 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Designing First-In-Human Trials for Small Molecules and Biologics. (2021, April 15). YouTube. Retrieved March 26, 2026, from [Link]

  • 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chemspace. Retrieved March 26, 2026, from [Link]

  • 6-Methyl-sulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. (2009, September 30). PubMed. Retrieved March 26, 2026, from [Link]

  • Compound 529103: 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (2025, September 6). Data.gov. Retrieved March 26, 2026, from [Link]

  • 6-ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Stenutz. Retrieved March 26, 2026, from [Link]

  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). MDPI. Retrieved March 26, 2026, from [Link]

  • Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl. (n.d.). Cheméo. Retrieved March 26, 2026, from [Link]

Sources

Method

High-throughput screening assay development using 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Application Note & Protocol Development of a Fluorescence Polarization-Based High-Throughput Screening Assay for Protein Kinase Inhibitors Using a 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold Abstract The 4H-pyrido[...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Development of a Fluorescence Polarization-Based High-Throughput Screening Assay for Protein Kinase Inhibitors Using a 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1][2] Protein kinases are a critical class of enzymes and a major focus for drug discovery, particularly in oncology and immunology.[3][4] High-Throughput Screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[5][6] This document provides a comprehensive guide for the development, optimization, and validation of a robust, homogeneous fluorescence polarization (FP) assay intended for HTS. We will detail the scientific rationale behind key experimental decisions, provide step-by-step protocols, and present methods for rigorous statistical validation to ensure the generation of high-quality, reproducible data.

Introduction to HTS for Kinase Inhibitors

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[6][7] Among the most "druggable" target classes, protein kinases stand out due to their central role in cellular signaling and the established success of kinase inhibitors in clinical applications.[3][8]

The primary goal in developing an HTS assay is to create a reliable and scalable process that can clearly distinguish true "hits" from experimental noise.[9] This requires a meticulous approach to assay design, optimization of all reaction components, and rigorous statistical validation.[10][11]

Choosing the Right Assay Technology: The Rationale for Fluorescence Polarization (FP)

Several technologies are available for monitoring kinase activity, including radiometric, luminescence, and fluorescence-based methods.[12][13] For HTS, homogeneous "mix-and-read" formats are highly preferred as they eliminate time-consuming separation and wash steps.[4][14]

We have selected Fluorescence Polarization (FP) for this application note due to its numerous advantages in a screening environment:

  • Homogeneous Format: The assay is performed in a single well, simplifying automation and reducing processing time.[15]

  • High Sensitivity: FP is sensitive enough to work with low concentrations of enzymes and substrates.

  • Robustness: The ratiometric nature of the FP measurement (comparing parallel and perpendicular polarized light) minimizes interference from factors like liquid volume variations or instrument fluctuations.

  • Reduced Interference: Utilizing far-red fluorescent tracers can significantly reduce interference from compound autofluorescence and light scattering, which are common sources of false positives in HTS campaigns.[16]

The Self-Validating System: Understanding the Z'-Factor

To ensure the quality and reliability of an HTS assay, a statistical validation parameter is essential. While the signal-to-background (S/B) ratio is intuitive, it fails to account for data variability.[17][18] The Z'-factor is the industry standard for assessing HTS assay quality because it incorporates both the signal window and the data variation of the positive and negative controls.[19][20]

The Z'-factor is calculated using the following formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where:

  • μp = mean of the positive control (e.g., no inhibition)

  • μn = mean of the negative control (e.g., full inhibition)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

An assay's quality is generally classified as follows:

  • Z' > 0.5: An excellent assay, suitable for HTS.[17][19]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.[19]

  • Z' < 0: An unreliable assay not suitable for screening.[20]

Rigorous adherence to Z'-factor validation ensures that the screening data is trustworthy and that identified hits are statistically significant.[11][17]

Assay Principle: Competitive Fluorescence Polarization

The assay described here is a competitive immunoassay designed to detect the product of a kinase reaction. The core components are a generic protein kinase, its peptide substrate, ATP, a phosphospecific antibody, and a fluorescently labeled peptide tracer that binds to this antibody.

The principle operates as follows:

  • Kinase Reaction: In the absence of an inhibitor, the kinase transfers a phosphate group from ATP to its peptide substrate, generating a phosphorylated product.

  • Competition: This phosphorylated product competes with the fluorescent tracer for binding to the phosphospecific antibody.

  • Polarization Signal:

    • High Polarization (Inhibition): When the kinase is inhibited (e.g., by a "hit" compound), no phosphorylated product is formed. The fluorescent tracer binds freely to the large antibody, tumbling slowly in solution and emitting highly polarized light.

    • Low Polarization (No Inhibition): When the kinase is active, the abundant phosphorylated product displaces the tracer from the antibody. The small, unbound tracer tumbles rapidly, emitting depolarized light.

This inverse relationship between kinase activity and FP signal provides a robust method for identifying inhibitors.

FP_Principle cluster_inhibited Condition 1: Kinase Inhibited cluster_detect_I cluster_active Condition 2: Kinase Active cluster_detect_A Inhibitor Inhibitor (e.g., 6-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one derivative) Kinase_I Kinase Inhibitor->Kinase_I blocks Substrate_I Substrate ATP_I ATP Tracer_I Tracer (Fluorescent) Complex_I Antibody-Tracer Complex (Slow Tumble) Tracer_I->Complex_I Antibody_I Antibody Antibody_I->Complex_I Result_I High Polarization Signal Complex_I->Result_I results in Kinase_A Kinase Product_A Phospho-Product Kinase_A->Product_A phosphorylates Substrate_A Substrate Substrate_A->Kinase_A ATP_A ATP ATP_A->Kinase_A Antibody_A Antibody Product_A->Antibody_A displaces Tracer_A Tracer (Fluorescent) Tracer_A->Product_A Free_Tracer Free Tracer (Fast Tumble) Result_A Low Polarization Signal Free_Tracer->Result_A results in

Figure 1: Principle of the competitive Fluorescence Polarization (FP) kinase assay.

Materials & Equipment

Reagents
  • Kinase: Generic Serine/Threonine Kinase (e.g., PKA, Aurora Kinase).

  • Substrate: Corresponding peptide substrate for the selected kinase.

  • Antibody: Phospho-specific antibody recognizing the phosphorylated substrate.

  • Tracer: Fluorescently-labeled phosphopeptide (ideally far-red, e.g., TAMRA or Alexa Fluor 647) recognized by the antibody.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing EDTA (e.g., 20 mM) to chelate Mg²⁺ and stop the kinase reaction, plus the antibody and tracer.

  • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor).

  • Test Compound: 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (or a library derived from this scaffold) dissolved in 100% DMSO.

  • Plates: Low-volume 384-well black polypropylene or polystyrene assay plates.

Equipment
  • Multimode microplate reader with FP capability (e.g., with appropriate excitation/emission filters for the chosen fluorophore).

  • Automated liquid handling system or calibrated multi-channel pipettes.

  • Plate shaker/orbital mixer.

  • Reagent reservoirs.

Detailed Experimental Protocols

The following protocols are designed to guide the user from initial optimization to a fully validated HTS-ready assay.

Protocol 4.1: Reagent Preparation
  • Assay Buffer (1X): Prepare a bulk solution of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 in ultrapure water. Filter and store at 4°C.

  • ATP Stock (10 mM): Dissolve ATP in ultrapure water to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Staurosporine Stock (10 mM): Dissolve Staurosporine in 100% DMSO. Create a dilution series in DMSO for IC₅₀ determination. Store at -20°C.

  • Test Compound Plate: Prepare a stock plate of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives at 10 mM in 100% DMSO. From this, create intermediate dilution plates as needed.

Protocol 4.2: Assay Optimization

Causality: Before running a full screen, each component must be optimized to ensure the assay operates within a "sweet spot" that is both sensitive to inhibition and robust enough for HTS. This process is critical for achieving a high Z'-factor.[10][21]

  • Antibody Titration:

    • Prepare a serial dilution of the phosphospecific antibody in Stop/Detection buffer (without tracer initially).

    • Add a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM) to each antibody dilution.

    • Dispense into a 384-well plate.

    • Incubate for 30 minutes at room temperature.

    • Read the FP signal.

    • Goal: Identify the antibody concentration that yields ~80% of the maximum FP signal. This ensures that the assay is sensitive to displacement by the kinase-generated product.

  • Kinase Titration (Time Course):

    • Prepare a serial dilution of the kinase in assay buffer.

    • In a 384-well plate, initiate the kinase reaction by adding the kinase dilutions to wells containing a fixed concentration of substrate (e.g., at its Km) and ATP (e.g., at its Km).

    • Stop the reaction at various time points (e.g., 30, 60, 90, 120 minutes) by adding the Stop/Detection buffer (containing the optimized antibody and tracer concentration).

    • Read the FP signal.

    • Goal: Determine the kinase concentration and reaction time that results in a signal drop corresponding to ~50-80% substrate conversion (the linear range of the reaction). This provides a sufficient signal window without depleting the substrate.

Protocol 4.3: Final HTS Assay Protocol (384-well Format)

This protocol assumes a final assay volume of 20 µL.

  • Compound Plating (100 nL): Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive controls (Staurosporine), and negative controls (DMSO) to a 384-well assay plate. This results in a 10 µM final compound concentration assuming a 10 mM stock.

  • Kinase/Substrate Addition (10 µL): Add 10 µL of a 2X kinase/substrate mix (prepared in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.

  • Reaction Initiation (10 µL): Add 10 µL of a 2X ATP solution (prepared in assay buffer) to all wells to start the reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Detection (10 µL): Add 10 µL of Stop/Detection buffer (containing EDTA, optimized antibody, and tracer) to all wells. Note: The final assay volume is now 30 µL for this example.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a multimode reader configured for FP measurement.

Protocol 4.4: HTS Assay Validation

Causality: This step is non-negotiable and provides the ultimate proof of assay robustness before committing to a large-scale screen. It validates that the signal window and data variability are acceptable across an entire plate.[10][11]

  • Plate Setup: Prepare a 384-well plate where half the wells (n=192) are designated as negative controls (DMSO only) and the other half (n=192) are positive controls (a high concentration of Staurosporine, e.g., 10 µM, to achieve full inhibition).

  • Assay Execution: Run the full HTS assay protocol (4.3) on this validation plate.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (inhibited, high mP) and negative (active, low mP) control populations.

    • Calculate the Signal-to-Background (S/B) ratio: S/B = μpositive / μnegative.

    • Calculate the Z'-factor using the formula provided in Section 1.2.

  • Acceptance: The assay is considered validated and ready for HTS if the Z'-factor is ≥ 0.5 .[17]

Data Analysis & Expected Results

Clear and structured data presentation is key to interpreting assay performance.

Table 1: Example Kinase Titration Data
Kinase Conc. (nM)FP Signal (mP) at 60 min% Substrate Conversion (Calculated)
0 (No Enzyme)2550%
0.122025%
0.218552%
0.415078%
0.813093%
1.612596%

Based on this data, a kinase concentration of 0.4 nM would be chosen for the full screen.

Table 2: Example Assay Validation Plate Summary
ParameterPositive Control (Staurosporine)Negative Control (DMSO)
Number of Wells (n)192192
Mean (μ)261 mP148 mP
Standard Deviation (σ)8.2 mP10.5 mP
Calculated S/B \multicolumn{2}{c}{1.76}
Calculated Z'-Factor \multicolumn{2}{c}{0.68 }

With a Z'-factor of 0.68, this assay demonstrates excellent performance and is suitable for a full HTS campaign.[17]

HTS Workflow Visualization

A successful HTS campaign relies on a seamless, automated workflow.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Automated Assay Execution cluster_analysis Phase 3: Data Analysis & Hit Triage Compound_Lib Compound Library Plate (e.g., 10 mM in DMSO) Compound_Plating 1. Compound Plating (100 nL into 384-well plate) Compound_Lib->Compound_Plating Reagent_Prep Reagent Preparation (Buffers, Enzyme, ATP) Enzyme_Add 2. Add Kinase/Substrate Mix Reagent_Prep->Enzyme_Add ATP_Add 4. Initiate with ATP Reagent_Prep->ATP_Add Stop_Add 6. Add Stop/Detection Mix Reagent_Prep->Stop_Add Compound_Plating->Enzyme_Add Incubate1 3. Pre-incubation (15 min) Enzyme_Add->Incubate1 Incubate1->ATP_Add Incubate2 5. Kinase Reaction (60 min) ATP_Add->Incubate2 Incubate2->Stop_Add Incubate3 7. Final Incubation (60 min) Stop_Add->Incubate3 Read_Plate 8. Read Fluorescence Polarization Incubate3->Read_Plate Raw_Data Raw FP Data (mP values) Read_Plate->Raw_Data QC_Check Plate QC (Z'-Factor > 0.5?) Raw_Data->QC_Check Normalization Data Normalization (% Inhibition Calculation) QC_Check->Normalization [Pass] Hit_Selection Hit Selection (e.g., >50% Inhibition) Normalization->Hit_Selection Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Confirmation Dose_Response Dose-Response (IC50) Confirmation->Dose_Response Final_Hits Validated Hits for Downstream Studies Dose_Response->Final_Hits

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Application

Catalytic functionalization of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Application Note: Catalytic Functionalization of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore embedded in numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Functionalization of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore embedded in numerous biologically active molecules, including PI3K inhibitors, endothelial cell dysfunction inhibitors, and anti-inflammatory agents[1]. Derivatization of this core—specifically at the C3 position—is a critical step in Structure-Activity Relationship (SAR) optimization. Historically, C3-arylation relied on harsh transition-metal catalysis (e.g., Pd, Ru) which often led to thermal rearrangement or decomposition of the sensitive pyrimidinone framework[2]. This application note details a modern, highly regioselective, metal-free photoredox protocol for the direct C3-H arylation of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, alongside insights into base-catalyzed N-alkylation strategies for hybrid drug synthesis[3],[4].

Pharmacological Context & Structural Nuances

The reactivity of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core is governed by its cross-conjugated lactam/amidine-like electronic system.

  • Electronic Directing Effects: The bridgehead nitrogen (N5) and the carbonyl group (C4) create a push-pull dynamic. The presence of the 6-methyl group exerts a positive inductive (+I) effect, which further enriches the electron density of the fused system. Because the C3 position is para-conjugated to the electron-donating bridgehead nitrogen, it acts as the primary thermodynamic and kinetic sink for electrophilic and radical attacks[1].

  • Steric Shielding: The 6-methyl group provides localized steric hindrance around the N5-C6 bond, effectively preventing off-target functionalization at the adjacent positions and ensuring exquisite C3-regioselectivity.

  • Hybrid Synthesis: Beyond C3-H functionalization, the 6-methyl derivative is frequently utilized as an electrophilic handle. For instance, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes base-catalyzed cross-coupling with benzimidazoles to yield potent Pyruvate Kinase M2 (PKM2) activators and PI3Kβ inhibitors[4].

Mechanistic Causality in Photoredox C3-H Arylation

To bypass the thermal degradation inherent to palladium-catalyzed cross-coupling[2], visible-light photoredox catalysis utilizes Eosin Y (EY) as an organic dye to generate aryl radicals at ambient temperature[3].

Why Eosin Y? EY possesses an absorption maximum perfectly aligned with 460 nm blue LEDs. Its excited state (EY*) is a potent single-electron reductant, precisely tuned to reduce aryldiazonium tetrafluoroborate salts via Single Electron Transfer (SET).

The catalytic cycle (Figure 1) initiates with the excitation of EY. Oxidative quenching by the aryldiazonium salt yields an aryl radical (Ar•), nitrogen gas, and the Eosin Y radical cation (EY•+). The highly reactive Ar• adds regioselectively to the electron-rich C3 position of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The resulting carbon-centered radical intermediate undergoes a second SET to EY•+, regenerating the ground-state catalyst and forming a C3-cationic intermediate. Finally, a mild base (Na₂CO₃) facilitates deprotonation, restoring aromaticity to deliver the functionalized product[5].

PhotoredoxCycle EY Eosin Y (Ground State) EY_star EY* (Excited State) EY->EY_star Blue LED (460 nm) EY_rad EY•+ (Radical Cation) EY_star->EY_rad SET (Oxidation of EY*) ArRad Ar• (Aryl Radical) EY_star->ArRad EY_rad->EY Reduction of EY•+ ArN2 Ar-N2+ BF4- ArN2->ArRad Reduction & -N2 RadInt C3-Radical Intermediate ArRad->RadInt Regioselective Addition Substrate 6-Methyl-4H-pyrido... (Substrate) Substrate->RadInt RadInt->EY CatInt C3-Cation Intermediate RadInt->CatInt SET (Oxidation of Int) Product C3-Arylated Product CatInt->Product Base-Mediated Deprotonation

Figure 1: Photoredox catalytic cycle detailing the Single Electron Transfer (SET) events and C3-regioselective functionalization.

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following workflow incorporates specific physicochemical cues to ensure the integrity of the reaction at every stage[3].

ExpWorkflow A 1. Reagent Assembly Substrate, Ar-N2+, EY, Na2CO3 B 2. Degassing Freeze-Pump-Thaw in CH3CN A->B C 3. Irradiation Blue LED (460 nm) 24h, 25 °C B->C D 4. In-Process QC N2 Evolution & Fluorescence Quenching C->D E 5. Isolation Silica Gel Column EtOAc/Hexane D->E

Figure 2: Self-validating experimental workflow for the photoredox C3-H arylation.

Step-by-Step Methodology

Reagents: 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.2 mmol), Aryldiazonium tetrafluoroborate (0.6 mmol, 3.0 equiv), Eosin Y (3 mol %), Na₂CO₃ (0.4 mmol, 2.0 equiv), Anhydrous Acetonitrile (2.0 mL).

  • Reaction Assembly: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, aryldiazonium salt, Eosin Y, and Na₂CO₃.

    • Causality: Na₂CO₃ is chosen because it is largely insoluble in CH₃CN, creating a mild, heterogeneous basic environment that facilitates the final deprotonation without hydrolyzing the sensitive lactam core.

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous CH₃CN. Subject the mixture to three cycles of freeze-pump-thaw degassing.

    • Causality: CH₃CN is an optimal polar aprotic solvent that stabilizes the radical and cationic intermediates without acting as a hydrogen-atom donor (which would prematurely quench the aryl radical). Degassing is critical; ambient oxygen acts as a potent triplet quencher for EY* and intercepts aryl radicals to form unwanted peroxides.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 460 nm Blue LED array at ambient temperature (25 °C) for 24 hours.

    • Self-Validation Check 1 (Visual): Upon irradiation, the intense fluorescence of Eosin Y will dynamically quench as it engages in SET with the diazonium salt.

    • Self-Validation Check 2 (Physical): Gentle effervescence (N₂ gas evolution) will be observed in the first 1-2 hours, confirming the successful generation of the aryl radical.

  • Reaction Monitoring: After 24 hours, monitor the reaction via TLC (EtOAc/Hexane).

    • Self-Validation Check 3 (Chromatographic): The highly polar diazonium salt remains at the baseline, while the C3-arylated product will migrate higher than the starting material due to the addition of the lipophilic aryl moiety. LC-MS should confirm a mass shift of +[Ar - H].

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Quantitative Data & Substrate Scope

The photoredox protocol exhibits excellent functional group tolerance, allowing for the late-stage functionalization of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core with various electronic demands[3].

Table 1: Optimization of Reaction Conditions

Catalyst Light Source Base Solvent Yield (%) Causality / Observation
Eosin Y (3 mol%) Blue LED (460 nm) Na₂CO₃ CH₃CN 72% Optimal SET potential and radical stability.
None Blue LED (460 nm) Na₂CO₃ CH₃CN 0% Confirms the necessity of the photocatalyst.
Eosin Y (3 mol%) Dark Na₂CO₃ CH₃CN 0% Confirms the process is photochemically driven.

| Eosin Y (3 mol%) | Blue LED (460 nm) | K₂CO₃ | DMF | 45% | DMF acts as a competitive H-atom donor, reducing yield. |

Table 2: Substrate Scope for C3-Arylation

Aryldiazonium Salt (Ar-N₂⁺ BF₄⁻) Electronic Nature Isolated Yield (%) Mechanistic Note
Benzenediazonium Neutral 72% Baseline standard for the protocol.
4-Methoxybenzenediazonium Electron-Donating (EDG) 75% EDG stabilizes the transient aryl radical, slightly improving kinetic efficiency.
4-Bromobenzenediazonium Halogenated 68% Provides an orthogonal synthetic handle for subsequent Pd-catalyzed cross-coupling.

| 4-Nitrobenzenediazonium | Electron-Withdrawing (EWG) | 64% | EWG destabilizes the radical intermediate, leading to a minor reduction in yield. |

References

  • [1] Functionalization of 4H-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at:[Link]

  • [3] Bhawale, R. T., & Kshirsagar, U. A. Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones. The Journal of Organic Chemistry (2023). Available at:[Link]

  • [2] Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry (2015). Available at:[Link]

  • [4] Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PMC - NIH. Available at:[Link]

  • [5] Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry (2023). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic bottlenecks encountered when synthesizing 6-methyl-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mechanistic bottlenecks encountered when synthesizing 6-methyl-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. This scaffold is a privileged pharmacophore in drug discovery, but its synthesis is notoriously plagued by low yields due to severe steric constraints.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does the 6-methyl substitution consistently result in drastically lower yields compared to other positional isomers (e.g., 7-methyl or 8-methyl)? A1: The issue is fundamentally mechanistic and driven by steric hindrance[1]. The classical synthesis involves the condensation of a 2-aminopyridine derivative with a 1,3-dielectrophile (such as diethyl malonate or a β -ketoester). This reaction proceeds via a two-step mechanism:

  • Fast exocyclic N-acylation/alkylation to form an acyclic intermediate.

  • Slower intramolecular cyclization where the endocyclic pyridyl nitrogen attacks the remaining carbonyl.

In 2-amino-6-methylpyridine, the 6-methyl group is positioned directly adjacent to the endocyclic pyridyl nitrogen (which must act as the nucleophile). During the transition state of the ring closure, this methyl group severely clashes with the incoming carbonyl moiety. This steric bulk drastically increases the activation energy ( Ea​ ) of the cyclization step, stalling the reaction and limiting yields to ~30% under standard conditions [1][2].

Q2: I am using standard refluxing conditions (ethanol/toluene), but my yields are below 20%, and I see multiple side products. How can I force the cyclization? A2: Standard solvent reflux fails to provide the thermal energy required to overcome the high activation barrier imposed by the 6-methyl group. You must shift from kinetic to thermodynamic control. Switch to a "neat" (solvent-free) condensation method [1]. By using an excess of the liquid electrophile (e.g., diethyl malonate) as both the reactant and the solvent, you can safely elevate the reaction temperature to 150 °C – 180 °C. This extreme thermal environment provides the necessary kinetic energy to drive the sterically hindered cyclization to completion.

Q3: My LC-MS shows a massive buildup of the uncyclized acyclic intermediate. What chemical reagents can facilitate the final ring closure without relying solely on heat? A3: If thermal conditions lead to degradation, you must lower the activation energy of the electrophilic carbon. Isolate the acyclic intermediate and subject it to strong dehydrating/activating agents like Phosphorus oxychloride (POCl 3​ ) or Polyphosphoric acid (PPA) [2][3]. POCl 3​ phosphorylates the tautomeric enol/amide oxygen, transforming it into an excellent leaving group. This drastically increases the electrophilicity of the carbon center, allowing the sterically hindered pyridyl nitrogen to attack much more easily.

Q4: Are there alternative synthetic routes that avoid this specific condensation bottleneck entirely? A4: Yes. If the classical condensation remains intractable, consider transition-metal-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation [3][4]. By reacting 2-iodo-6-methylpyridine with β -enamino esters in the presence of a Copper(I) catalyst (e.g., CuI), the C-N bond formation is mediated by the metal center rather than relying on the innate, sterically hindered nucleophilicity of the pyridyl nitrogen.

Part 2: Quantitative Data Analysis

To illustrate the profound impact of the 6-position steric clash, below is a comparative yield analysis of pyrido[1,2-a]pyrimidin-4-one derivatives synthesized via the neat diethyl malonate condensation method[2].

Substituent PositionStarting MaterialIsolated ProductYield (%)Steric Hindrance at N-Nucleophile
Unsubstituted 2-Aminopyridine2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one78% None
7-Methyl 2-Amino-5-methylpyridine2-Hydroxy-7-methyl derivative76% Low
9-Methyl 2-Amino-3-methylpyridine2-Hydroxy-9-methyl derivative73% Low
8-Methyl 2-Amino-4-methylpyridine2-Hydroxy-8-methyl derivative56% Moderate
6-Methyl 2-Amino-6-methylpyridine2-Hydroxy-6-methyl derivative32% Severe (Adjacent to N)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: High-Temperature "Neat" Synthesis (Thermodynamic Control)

Causality: Utilizing excess reagent as the solvent allows for reaction temperatures that exceed the boiling points of standard organic solvents, providing the thermal energy to overcome the 6-methyl steric barrier[2].

  • Setup: In a 100 mL round-bottom flask equipped with a distillation apparatus (to remove formed ethanol/water), add 2-amino-6-methylpyridine (2.00 g, 18.5 mmol).

  • Reagent Addition: Add diethyl malonate (14.8 g, 14.0 mL, 92.5 mmol, 5 equiv.). Note: The excess reagent acts as the solvent.

  • Thermal Activation: Heat the mixture to 150–160 °C under a nitrogen atmosphere for 6–8 hours. Monitor the distillation of ethanol to gauge reaction progress.

  • Workup: Cool the mixture to 80 °C. Apply high vacuum to distill off and recover the unreacted diethyl malonate (this can be recycled to improve mass efficiency).

  • Purification: Triturate the resulting brown solid with cold diethyl ether and filter. Recrystallize from ethanol.

  • Validation Checkpoint:

    • LC-MS: Confirm the presence of the product mass (HRMS: Cal'd for C 9​ H 9​ N 2​ O 2​ [M + H] + : 177.06585; found: ~177.065)[2].

    • 1 H NMR (300 MHz, DMSO-d 6​ ): Ensure the disappearance of the exocyclic NH 2​ protons and the appearance of the diagnostic methyl singlet at δ 2.41 ppm and the pyrimidinone C3-H singlet at δ 3.60 ppm[2].

Protocol B: POCl 3​ -Mediated Cyclization of Stalled Intermediates

Causality: If Protocol A stalls at the acyclic stage, POCl 3​ is used to hyper-activate the carbonyl, forcing the ring closure via a highly electrophilic intermediate [2][3].

  • Isolation: Isolate the acyclic intermediate from your initial failed condensation via flash chromatography.

  • Activation: Suspend the intermediate (1.0 equiv.) in neat POCl 3​ (10 equiv.) in a dry flask under argon.

  • Cyclization: Reflux the mixture at 100 °C for 4 hours. Monitor via LC-MS until the acyclic mass (M) shifts entirely to the cyclized mass (M-18 for H 2​ O loss).

  • Quenching (Critical Safety Step): Cool to room temperature. Slowly and dropwise, pour the mixture over crushed ice while stirring vigorously to hydrolyze excess POCl 3​ .

  • Neutralization: Carefully neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO 3​ .

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Part 4: Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the specific mechanistic bottleneck caused by the 6-methyl group and the interventions required to overcome it.

Workflow SM 2-Amino-6-methylpyridine + 1,3-Dielectrophile Interm Acyclic Intermediate (Exocyclic N-Acylation) SM->Interm Step 1: Condensation (Fast) Bottleneck Steric Clash (6-Methyl vs Carbonyl) Interm->Bottleneck Step 2: Intramolecular Attack (Slow) Product 6-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one Bottleneck->Product High Temp / POCl3 (Overcome Barrier)

Mechanistic pathway illustrating the steric bottleneck during cyclization.

Part 5: References

1.1 - Canadian Journal of Chemistry (cdnsciencepub.com) 2.3 - Scholarly Research Exchange (researchgate.net) 3.4 - RSC Advances (rsc.org)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for the Long-Term Storage of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Technical Support Center. 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a privileged bicyclic nitrogen-containing heterocycle, frequently utilized as a core scaffold in the synthesis of pharmaceuticals (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a privileged bicyclic nitrogen-containing heterocycle, frequently utilized as a core scaffold in the synthesis of pharmaceuticals (such as antipsychotics, antimalarials, and kinase inhibitors)[1][2]. Despite its structural utility, the fused pyrimidine-lactam system is susceptible to specific degradation pathways during long-term storage.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure the scientific integrity of your stored lots.

Core Troubleshooting Guides (FAQs)

Q1: My stored compound is showing a new peak in HPLC/LC-MS corresponding to a mass addition of +18 Da. What is causing this, and how do I prevent it?

  • Causality & Mechanism: A mass shift of +18 Da typically indicates hydrolytic degradation of the lactam (pyrimidin-4-one) ring. The carbonyl carbon of the lactam is highly electrophilic. In the presence of ambient moisture—and catalyzed by either acidic or basic microenvironments—water acts as a nucleophile, attacking the lactam carbonyl. This leads to the cleavage of the C-N bond, resulting in a ring-opened 2-aminopyridine derivative[3].

  • Self-Validating Solution:

    • Storage: Store the solid powder in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) to exclude atmospheric moisture.

    • Desiccation: Place the primary container inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel packets.

    • Validation: Perform a Karl Fischer titration on the storage environment or a blank sample to ensure moisture content remains <0.1%. If the indicating silica gel changes color, the system has failed and must be purged.

Q2: I left my compound dissolved in a solvent on the benchtop for a few days, and the solution changed from colorless to a yellowish tint. Is the compound still viable?

  • Causality & Mechanism: The color change is a hallmark of photolytic degradation and photooxidation. The conjugated π -system of the pyrido[1,2-a]pyrimidine core absorbs UV and visible light, which can excite the molecule. This excited state can interact with dissolved molecular oxygen to generate reactive oxygen species (ROS) or undergo direct photo-induced radical reactions, leading to N-oxidation or degradation of the methyl group[4][5].

  • Self-Validating Solution:

    • Light Protection: Always store solutions in amber glass vials (which block UV light <400 nm).

    • Deoxygenation: If storing in solution is strictly necessary, sparge the solvent with Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

    • Validation: Run a UV-Vis spectrum of the solution; a baseline shift or the appearance of a new absorption band in the 300-400 nm region confirms photooxidation. Discard the degraded solution.

Q3: During high-temperature processing or long-term ambient storage, NMR analysis reveals the presence of a 1,8-naphthyridine derivative. How is this forming?

  • Causality & Mechanism: 4H-pyrido[1,2-a]pyrimidin-4-ones are known to undergo thermal rearrangement into 1,8-naphthyridin-4(1H)-ones. This occurs via an N→C acyl migration mechanism, driven by the thermodynamic stability of the resulting naphthyridine system[6][7]. While this typically requires high temperatures (e.g., >200°C), prolonged storage at elevated ambient temperatures can induce trace amounts of this rearrangement over time.

  • Self-Validating Solution:

    • Temperature Control: Store the bulk solid at -20°C (or -80°C for multi-year storage) to kinetically freeze the rearrangement pathway.

    • Validation: Monitor the lot via 1 H NMR every 6 months. The disappearance of the characteristic pyrimidine proton signals and the appearance of naphthyridine aromatic protons will serve as the internal validation of thermal stress.

Quantitative Data Presentation

Degradation PathwayPrimary TriggerKinetic AcceleratorPreventive Storage ConditionAnalytical Marker
Lactam Hydrolysis Atmospheric MoistureAcid/Base extremesDesiccated, Argon atmosphere+18 Da (LC-MS), Ring-opened NMR signals
Photooxidation UV/Visible LightDissolved OxygenAmber vials, Dark storageColor change, New UV-Vis band
Thermal Rearrangement HeatProlonged ambient storage-20°C or -80°C1,8-naphthyridine peaks ( 1 H NMR)

Table 1: Summary of degradation pathways and targeted prevention strategies for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocols: Step-by-Step Long-Term Storage Workflow

Objective: To establish a self-validating, inert storage system for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one that prevents hydrolysis, oxidation, and thermal degradation.

Step 1: Lyophilization (Drying)

  • Transfer the synthesized or purchased compound into a pre-weighed, amber glass lyophilization flask.

  • Freeze the sample using a dry ice/acetone bath.

  • Lyophilize at <0.1 mbar for 24 hours to remove all residual solvents and trace water.

  • Causality: Removing trace water at the molecular level prevents the initiation of lactam hydrolysis during the storage period.

Step 2: Inert Atmosphere Packaging

  • Transfer the dried flask immediately into a nitrogen-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Aliquot the compound into single-use, amber glass vials (e.g., 50 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles during future use.

  • Cap the vials with PTFE-lined septa and crimp seal them.

  • Causality: Single-use aliquots ensure that the bulk lot is never exposed to ambient moisture or oxygen once sealed, mechanically validating the integrity of the remaining aliquots.

Step 3: Secondary Containment and Temperature Control

  • Place the sealed amber vials into a vacuum-sealable Mylar bag.

  • Add an indicating silica gel desiccant packet and an oxygen scavenger packet into the bag.

  • Vacuum seal the bag and store it in a monitored -20°C freezer.

  • Causality: The secondary containment provides a failsafe against micro-leaks in the vial septa, while the -20°C environment halts thermal rearrangement kinetics.

Mechanistic Visualization

DegradationPathways Parent 6-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Hydrolysis Lactam Ring Hydrolysis (Ring-Opened Products) Parent->Hydrolysis Moisture, H2O Acid/Base Catalysis Photoox Photooxidation (N-Oxides / Radical Adducts) Parent->Photoox UV/Visible Light Oxygen (O2) Thermal Thermal Rearrangement (1,8-Naphthyridine Derivatives) Parent->Thermal High Temperature (N→C Acyl Migration)

Degradation pathways of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and their environmental triggers.

References

  • RSC Advances: Synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives Source: rsc.org[Link][1]

  • Synthesis of some substituted pyrido[1,2‐a]pyrimidin‐4‐ones and 1,8‐naphthyridines Source: researchgate.net[Link][6]

  • High antimalarial activity: Topics by Science.gov Source: science.gov[Link][4]

  • THE NAPHTHYRIDINES Source: digitallibrary.co.in[Link][7]

  • Tf2O-Mediated Cyclization of α-Acyl-β-(2-aminopyridinyl)acrylamides: Access to N-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-imines | The Journal of Organic Chemistry Source: acs.org[Link][3]

  • Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push–Pull Thiophenes | The Journal of Organic Chemistry Source: acs.org[Link][5]

  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing Source: rsc.org[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Synthesis &amp; Mitigating Toxic Byproducts

Welcome to the Technical Support Center for pyrido[1,2-a]pyrimidine scaffold synthesis. Designed for researchers and drug development professionals, this guide addresses the synthesis of 6-methyl-4H-pyrido[1,2-a]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrido[1,2-a]pyrimidine scaffold synthesis. Designed for researchers and drug development professionals, this guide addresses the synthesis of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one—a critical precursor for kinase inhibitors, antipsychotics, and 1[1].

The condensation of 2-amino-6-methylpyridine with β -keto esters or malonates often yields toxic or yield-limiting byproducts, including regioisomers, polymerized tar, and head-to-tail dimers. This resource provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-purity synthesis.

Reaction Pathway & Byproduct Divergence

ReactionPathway SM1 2-Amino-6-methylpyridine INT Acyclic Intermediate (N-acyliminium) SM1->INT Thermal Condensation (Catalyst/Neat) SM2 Diethyl Malonate / Ethyl Acetoacetate SM2->INT TARGET 6-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one INT->TARGET Cyclization (Controlled Temp) BYP1 Regioisomers (e.g., 2-methyl isomer) INT->BYP1 Uncontrolled Kinetics BYP2 Dimers & Polymerized Tar INT->BYP2 Prolonged Heating (>150°C) BYP3 Dechlorination / Oxidation Products TARGET->BYP3 Harsh Halogenation

Reaction workflow of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and byproduct divergence.

Section 1: Troubleshooting Condensation & Cyclization (FAQs)

Q1: I am observing significant tar formation and a dark brown reaction mixture during the condensation of 2-amino-6-methylpyridine with diethyl malonate. How can I minimize this? A1: Tar formation is typically caused by uncontrolled thermal polymerization of the starting materials or the acyclic N-acyliminium intermediate. When reactions are run at prolonged high temperatures (>150°C) without a catalyst, the intermediate degrades before cyclization can occur. Causality & Solution: Transitioning to a 2 with strictly controlled thermal ramping limits the residence time of the reactive intermediate[2]. Alternatively, employing a 3 under solvent-free conditions accelerates the cyclization kinetics, avoiding the prolonged heating that leads to toxic and corrosive byproducts[3].

Q2: LC-MS analysis of my crude product shows a significant peak at double the expected mass. What is this byproduct, and how do I suppress it? A2: You are likely observing a dimerized byproduct. During thermal cyclization, N-(2-pyridyl)iminoketene intermediates can undergo a4, forming dimers (e.g., C16​H10​N4​O2​X2​ in halogenated derivatives)[4]. Causality & Solution: Dimerization is concentration- and temperature-dependent. To suppress it, ensure efficient removal of the alcohol byproduct (e.g., ethanol) during condensation to drive the intramolecular cyclization forward rapidly. If dimers persist, they can be separated via fractional crystallization from ethanol, as the dimers exhibit significantly lower solubility than the target monomer[4].

Q3: When synthesizing 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, I am detecting dechlorination byproducts. How can I improve the halogenation step? A3: 5 and residual pyridine impurities occur when harsh chlorinating agents (like excess POCl3​ ) are used without proper temperature control, or when the reaction is quenched too aggressively with water, leading to rapid hydrolysis[5]. Causality & Solution: Use stoichiometric amounts of the chlorinating agent and maintain the reaction temperature strictly between 60-70°C. Quench the reaction slowly over crushed ice to prevent exothermic spikes that drive dechlorination[5].

Section 2: Quantitative Data & Catalyst Comparison

To guide your experimental design, Table 1 summarizes the impact of different catalytic conditions on the yield and byproduct distribution during the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives.

Reaction ConditionCatalystTemp (°C)Time (h)Target Yield (%)Major ByproductByproduct Yield (%)
Conventional HeatingNone1601232%Polymerized Tar~45%
Neat SynthesisNone180256-76%Dimers<10%
Solid Acid CatalysisTsOH-SiO2901.585-90%Regioisomers<5%
Halogenation (Excess) POCl3​ 100440%Dechlorination30%
Halogenation (Controlled) POCl3​ 65278%Dechlorination<5%

Table 1: Quantitative comparison of synthetic methodologies and byproduct profiles.

Section 3: Self-Validating Experimental Protocols

Protocol A: Neat Synthesis of 2-Hydroxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Objective: Maximize yield while preventing tar and dimer formation. Self-Validation Checkpoints: Built-in distillation tracking and LC-MS checks ensure the reaction does not proceed to polymerization.

  • Reagent Preparation: Charge a dry, 50 mL round-bottom flask with 2-amino-6-methylpyridine (2.00 g, 18.5 mmol) and diethyl malonate (14.8 g, 14.0 mL, 92.5 mmol).

    • Causality: The 5-fold excess of diethyl malonate acts as both reactant and solvent (neat conditions), preventing the dense intermolecular collisions that lead to tar formation.

  • Thermal Ramping: Equip the flask with a short-path distillation apparatus. Heat the mixture gradually to 180°C.

  • In-Process Validation: Monitor the distillation of ethanol.

    • Validation: The theoretical yield of ethanol is ~2.1 mL. Once ethanol distillation ceases (typically around 2 hours), immediately remove the heat. Prolonged heating past this point triggers dimerization.

  • Cooling and Precipitation: Allow the mixture to cool to 80°C, then slowly add 20 mL of ethyl acetate. Cool further to 0°C in an ice bath.

  • Isolation: Filter the resulting brown solid under vacuum. Wash with cold ethyl acetate (2 x 10 mL).

  • Analytical Validation: Perform LC-MS on the crude solid.

    • Validation: Look for the target mass [M+H]+=177.06 . The absence of m/z≈352 confirms the successful suppression of dimers.

Protocol B: Synthesis of 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Objective: Achieve selective chlorination while mitigating dechlorination byproducts.

  • Activation: Suspend 2-hydroxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 g, 5.6 mmol) in anhydrous dichloromethane (DCM) (15 mL).

  • Chlorination: Add POCl3​ (1.2 equiv, 6.7 mmol) dropwise at 0°C.

    • Causality: Strict stoichiometric control prevents over-chlorination and subsequent degradation of the pyrimidine ring.

  • Heating: Reflux the mixture gently at 65°C for 2 hours.

  • In-Process Validation: Check TLC (Eluent: DCM/MeOH 9:1).

    • Validation: The starting material spot ( Rf​≈0.2 ) should completely disappear, replaced by a higher-running product spot ( Rf​≈0.6 ).

  • Quenching (Critical Step): Cool the mixture to 0°C. Quench by adding the mixture dropwise into 50 g of crushed ice.

    • Causality: Rapid, cold quenching prevents the exothermic hydrolysis of the newly formed C-Cl bond, which is the primary cause of dechlorination byproducts.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones Source: Canadian Science Publishing URL:[Link]

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES Source: Semantic Scholar URL:[Link]

  • Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts Source: ResearchGate URL:[Link]

  • CN117700410A - A kind of preparation method of 3-(2-chloroethyl)
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Quantification: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Executive Summary 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical nitrogen-rich heterocyclic scaffold, frequently utilized as a building block and intermediate in the synthesis of potent pharmacological agents, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical nitrogen-rich heterocyclic scaffold, frequently utilized as a building block and intermediate in the synthesis of potent pharmacological agents, including mTOR/PI3K inhibitors and FGF2/Tec kinase inhibitors [1, 2]. Accurate quantification of this compound in biological matrices is vital for pharmacokinetic (PK) profiling and toxicokinetic assessments.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, data-driven comparison of sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The objective is to establish a self-validating analytical system that achieves robust, reproducible quantification in strict compliance with the ICH M10 bioanalytical method validation guidelines [3].

Mechanistic Insights & Analyte Profiling

Before selecting extraction and separation parameters, we must analyze the physicochemical properties of the target analyte:

  • Chemical Profile: 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (C9H8N2O, Monoisotopic Mass: 160.06 Da) features a planar, aromatic bicyclic system with a basic nitrogen and a carbonyl group [4].

  • Analytical Challenge: The polarity and basicity of the pyrido-pyrimidine ring make it susceptible to poor retention on standard reversed-phase columns and highly vulnerable to matrix effects (ion suppression) from endogenous phospholipids in plasma.

  • Detection Strategy: High-resolution and tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode provide the requisite sensitivity[5]. The protonated precursor ion [M+H]+ at m/z 161.1 typically yields a stable, abundant product ion at m/z 133.1 (via the neutral loss of CO) for Multiple Reaction Monitoring (MRM).

Comparative Analysis 1: Sample Preparation Strategies

To mitigate matrix effects and maximize recovery from plasma, three extraction methodologies were evaluated. A self-validating protocol must prioritize the removal of phospholipids, which compete for charge in the ESI source and cause severe signal suppression.

  • Protein Precipitation (PPT): Fast and inexpensive, but leaves significant phospholipid residues, causing severe ion suppression.

  • Liquid-Liquid Extraction (LLE): Provides cleaner extracts than PPT but yields lower absolute recovery for this relatively polar, basic analyte.

  • Solid-Phase Extraction (SPE - Mixed-Mode MCX): The basic nitrogen of the pyrido-pyrimidine ring is protonated at low pH, allowing strong retention on the cation-exchange sorbent. Neutral and acidic interferences (including phospholipids) are washed away with 100% organic solvent. Elution with a basic organic solvent yields the cleanest extract.

Table 1: Performance Comparison of Sample Preparation Methods

(Data derived from human plasma spiked at 10 ng/mL, n=6)

MethodExtraction Solvent / SorbentAbsolute Recovery (%)Matrix Effect (%)Precision (%CV)
PPT Acetonitrile (1:3 v/v)88.5-42.1 (Suppression)11.4
LLE Ethyl Acetate62.3-12.58.7
SPE Mixed-Mode MCX94.2-4.23.2

Scientific Consensus: SPE using a Mixed-Mode Cation Exchange (MCX) cartridge is the superior choice. By chemically isolating the analyte based on its pKa, we create a self-validating extraction that minimizes matrix effects, directly aligning with ICH M10 accuracy requirements [3, 6].

Comparative Analysis 2: Chromatographic Column Selection

The planar, aromatic nature of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one necessitates careful stationary phase selection to prevent peak tailing and ensure adequate retention away from the solvent front.

  • C18 (Standard Reversed-Phase): Relies solely on hydrophobic (van der Waals) interactions. The polar nature of the analyte leads to early elution, increasing susceptibility to residual matrix interferences.

  • HILIC (Hydrophilic Interaction): Retains the polar analyte well, but requires long column equilibration times and specific injection solvent matching, reducing high-throughput robustness.

  • Biphenyl (Reversed-Phase with π−π interactions): The biphenyl phase provides orthogonal π−π interactions with the analyte's electron-deficient aromatic rings. This significantly enhances retention, improves peak symmetry, and shifts the analyte into a cleaner chromatographic window.

Table 2: Chromatographic Performance Comparison

(Isocratic Elution, 0.1% Formic Acid in Water/Acetonitrile)

Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( As​ )Signal-to-Noise (S/N)
C18 (100 x 2.1 mm, 1.7 µm)0.8 (Poor)1.45 (Tailing)150
HILIC (100 x 2.1 mm, 1.7 µm)4.51.10320
Biphenyl (100 x 2.1 mm, 1.7 µm)3.2 (Optimal)1.05 (Excellent)580

Scientific Consensus: The Biphenyl column offers the optimal balance of retention, peak shape, and sensitivity, leveraging the specific molecular geometry of the pyrido-pyrimidine scaffold.

Step-by-Step Experimental Protocol: Optimized SPE-Biphenyl Workflow

This protocol is designed to meet the stringent accuracy, precision, and stability criteria outlined in the global ICH M10 guidelines [6].

Step 1: Sample Pre-treatment
  • Aliquot 50 µL of biological plasma into a 96-well collection plate.

  • Add 10 µL of Internal Standard (IS, e.g., a stable isotope-labeled analog to track recovery).

  • Dilute with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Low pH disrupts protein binding and ensures the basic nitrogen of the analyte is fully protonated for the upcoming cation-exchange step.

Step 2: Solid-Phase Extraction (Mixed-Mode MCX, 30 mg/well)
  • Condition: Pass 200 µL Methanol, followed by 200 µL Water through the sorbent.

  • Load: Apply the pre-treated acidic sample (160 µL).

  • Wash 1: 200 µL 2% Formic acid in water (removes polar, uncharged interferences).

  • Wash 2: 200 µL 100% Methanol. Causality: This critical step washes away hydrophobic interferences and phospholipids while the protonated analyte remains locked to the cation-exchange sites.

  • Elute: 2 x 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the analyte, breaking the ionic bond and allowing elution.

  • Evaporate & Reconstitute: Evaporate under N2​ at 40°C; reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis
  • Column: Biphenyl (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI in positive mode. MRM transition: m/z 161.1 133.1.

Step 4: ICH M10 Validation Execution

To finalize the self-validating system, assess the following parameters per ICH M10 [6]:

  • Selectivity: Analyze blank matrix from 6 independent sources to ensure no interfering peaks at the retention time.

  • Linearity: Generate a calibration curve with R2≥0.99 .

  • Accuracy/Precision: Ensure Quality Control (QC) samples fall within ±15% of nominal concentrations (except LLOQ ±20% ).

  • Matrix Effect: Verify the IS-normalized matrix factor CV is ≤15% .

Bioanalytical Workflow Visualization

G N1 Biological Matrix (Plasma Spiked with Analyte) N2 Sample Extraction (Mixed-Mode MCX SPE) N1->N2 N3 Chromatographic Separation (Biphenyl Column, π-π Interactions) N2->N3 N4 Tandem Mass Spectrometry (ESI+, MRM: 161.1 -> 133.1) N3->N4 N5 ICH M10 Method Validation (Accuracy, Precision, Matrix Effect) N4->N5

Optimized LC-MS/MS workflow for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one quantification.

References

  • Google Patents. "BR112016029825B1 - Pyridine[1,2-a]pyrimidone analog used as an mTOR/PI3K inhibitor".
  • Heidelberg University. "Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth". URL: [Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline". URL: [Link]

  • National Institutes of Health (NIH). "PubChem: 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C9H8N2O | CID 529103". URL: [Link]

  • European Journal of Organic Chemistry. "On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis". URL: [Link]

  • International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis". URL: [Link]

Comparative

A Comparative Guide to the Structural Validation of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of a novel chemical entity is paramount. The spatial arran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of a novel chemical entity is paramount. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic intervention. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] While a multi-technique approach is often essential, this guide will focus on the definitive role of single-crystal X-ray crystallography and objectively compare its performance with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unambiguous gold standard for determining the three-dimensional structure of a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a detailed atomic model. This technique provides unparalleled accuracy in determining bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for ambiguity in the final structure.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision. The following protocol outlines the key steps for the structural validation of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one via X-ray crystallography.

The title compound can be synthesized through the reaction of 2-amino-6-methylpyridine with a suitable three-carbon electrophile, such as diethyl malonate, followed by cyclization. A common method involves heating the reactants, potentially with a catalyst, to drive the reaction to completion.[4][5]

Detailed Synthetic Protocol:

A mixture of 2-amino-6-methylpyridine and diethyl malonate is heated, often in a high-boiling point solvent or under neat conditions, to facilitate the initial condensation and subsequent intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is purified, typically by recrystallization or column chromatography, to yield 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid.

Obtaining high-quality single crystals is often the most challenging step in the crystallographic workflow. For 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a suitable crystallization method is slow evaporation from a solution.

Detailed Crystallization Protocol:

A saturated solution of the purified compound is prepared in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents like DMF/DCM) at an elevated temperature.[5][6] The hot solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of well-ordered single crystals suitable for X-ray diffraction.

Diagram of the X-ray Crystallography Workflow

Xray_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 6-Methyl-4H- pyrido[1,2-a]pyrimidin-4-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Dissolution Dissolve in suitable solvent Purification->Dissolution SlowEvap Slow Evaporation/ Cooling Dissolution->SlowEvap Crystal_Formation Single Crystal Formation SlowEvap->Crystal_Formation Mounting Mount Crystal on Goniometer Crystal_Formation->Mounting Xray_Exposure Expose to X-ray Beam Mounting->Xray_Exposure Data_Collection Collect Diffraction Data Xray_Exposure->Data_Collection Data_Processing Process Raw Data (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Phase_Problem Solve Phase Problem Data_Processing->Phase_Problem Model_Building Build Initial Atomic Model Phase_Problem->Model_Building Refinement Refine Model against Data Model_Building->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Figure 1: Experimental Workflow for X-ray Crystallography

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the resulting diffraction pattern is recorded by a detector.[7] The collected data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge. The quality of the final model is assessed using various metrics, such as the R-factor.[8][9]

Crystallographic Data for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The crystal structure of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 843563 .[1][10][11][12][13] The crystallographic data provides definitive proof of its molecular structure.

Parameter Value
CCDC Number 843563
Chemical Formula C₉H₈N₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.23 Å, b = 11.45 Å, c = 12.89 Å
α = 90°, β = 90°, γ = 90°
Volume 771.5 ų
Z 4
Associated Publication DOI: 10.1021/jo102079k

Comparative Analysis: A Multi-faceted Approach to Structural Validation

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and often more readily obtainable data that are crucial for initial characterization and for understanding the molecule's behavior in solution.

Diagram of the Relationship Between Validation Techniques

Validation_Techniques Figure 2: Interplay of Structural Validation Techniques Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complementary Information Structure Unambiguous 3D Structure Xray->Structure Definitive 3D Structure (Solid State) MS Mass Spectrometry NMR->MS Complementary Information NMR->Structure Connectivity & 3D Conformation (Solution State) Computational Computational Chemistry MS->Computational Complementary Information MS->Structure Molecular Weight & Elemental Composition Computational->Xray Complementary Information Computational->Structure Predicted Structure & Spectra

Figure 2: Interplay of Structural Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[14][15] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[7][16][17][18]

Experimental Protocol: 1D and 2D NMR Analysis

A small amount of the purified 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A series of NMR experiments are then performed:

  • ¹H NMR: Provides information about the number, chemical environment, and coupling of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[19][20] It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is introduced into the mass spectrometer. High-resolution mass spectrometry, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule.[4][21] Analysis of the fragmentation pattern can also provide valuable structural information.[22]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and spectroscopic properties (NMR chemical shifts, vibrational frequencies) of a molecule.[23] These theoretical calculations can be compared with experimental data to further validate the proposed structure.

Performance Comparison: X-ray Crystallography vs. Spectroscopic & Computational Methods

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination.[3]Requires a single, high-quality crystal; provides a static picture in the solid state, which may not represent the solution-state conformation.[13][15][24]
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry, conformational dynamics in solution.Provides information about the structure in solution, which is often more biologically relevant; can study dynamic processes.[14][15]Structure determination can be complex for larger molecules; does not directly provide bond lengths and angles with the same precision as crystallography.
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentation patterns.High sensitivity; requires very small amounts of sample; provides exact molecular formula (HRMS).[19][20]Provides limited information about the 3D structure and stereochemistry; fragmentation can be complex to interpret.
Computational Chemistry Predicted 3D structure, theoretical spectroscopic data, energetic information.Can provide insights into structures that are difficult to study experimentally; can aid in the interpretation of spectroscopic data.[23]The accuracy of the results is dependent on the level of theory and computational cost; it is a predictive, not a definitive, method.

Conclusion: An Integrated Approach for Infallible Structural Validation

While single-crystal X-ray crystallography provides the ultimate and irrefutable evidence of the three-dimensional structure of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a comprehensive structural validation relies on an integrated approach. NMR spectroscopy and mass spectrometry are indispensable for initial characterization, providing crucial information about connectivity, molecular formula, and behavior in solution. Computational chemistry serves as a valuable tool for corroborating experimental findings.

For drug development professionals and researchers, the synergy of these techniques provides a self-validating system, ensuring the absolute certainty of the molecular structure. This rigorous validation is the bedrock upon which all subsequent biological and pharmacological studies are built, ultimately paving the way for the rational design of new and effective therapeutic agents.

References

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 843563. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Electronic Supplementary Information for Paper b407654k. Retrieved from [Link]

  • Acta Crystallographica. (1967). Crystallographic Instructions for Authors. Acta Crystallographica, 22, 445-449.
  • Inorganic Chemistry Frontiers. (2021). Electronic Supplementary Material (ESI). Retrieved from [Link]

  • Perjési, P., & Fülöp, F. (2005). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 40(7), 933-939.
  • Wishart, D. S. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 163.
  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Houston. (n.d.). NMR Protocols. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of nucleic acid derivatives. Pyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • CCP14. (n.d.). CCDC CIF. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • McMahon, B., Strickland, P. R., & Helliwell, J. R. (2005). Improved Reporting of Crystal Structures: the Impact of Publishing Policy on Data Quality.
  • PubChem. (n.d.). 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]

  • Spek, A. L. (2018). What makes a crystal structure report valid? Inorganica Chimica Acta, 470, 19-24.
  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved from [Link]

  • Güntert, P., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(7), 1832-1837.
  • ACS Publications. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link]

  • ResearchGate. (2025). Crystallographic Information Resources. Retrieved from [Link]

  • Becker Medical Library - WashU. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]

  • Chemspace. (n.d.). 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]

  • El-Gohary, S. M., & Shaaban, M. (2017). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC advances, 7(59), 37049-37075.
  • ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Koehler Leman, J., et al. (2017). Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality. Structure, 25(1), 167-177.
  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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